The 1,6-dioxaspiro[4.5]dec-3-en-2-one scaffold represents a specific subclass of spiroketals, fusing a five-membered unsaturated lactone (butenolide) with a six-membered cyclic ether (tetrahydropyran) at a single quaternary carbon.[1] This motif is the pharmacophoric core of numerous bioactive natural products, including Massoia lactone dimers, Paravespula pheromones, and marine alkaloids like Psammaplysin A.[1]
For the drug development professional, this structure presents a unique elucidation challenge: verifying the connectivity of two distinct heterocycles through a quaternary spiro-center that lacks proton handles.[1] This guide outlines a rigorous, self-validating protocol for synthesizing and structurally characterizing this core, emphasizing the discrimination of stereoisomers governed by the anomeric effect.[1]
Ring B (6-membered): Tetrahydropyran (THP) moiety.[1]
The Nexus (C-5): A spiro-ketal carbon.[2] It is chemically distinct due to its hemiorthoester-like oxidation state, serving as the linchpin for spectroscopic assignment.[1]
Synthesis: A Self-Validating Protocol
To ensure the integrity of the elucidation data, one must control the genesis of the molecule.[1] The following protocol utilizes an acid-catalyzed spiroketalization, a method that thermodynamically selects for the most stable spiro-isomer, providing a baseline for structural analysis.[1]
Experimental Workflow: Oxidative Spirocyclization
This route assumes a dihydroxy-furan precursor or an open-chain keto-diol equivalent.
Step-by-Step Methodology:
Precursor Preparation: Synthesize the linear
-hydroxy-ketone precursor containing a masked furan moiety.
Cyclization Event:
Dissolve the precursor (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).
Stir at room temperature for 4 hours. The acidic environment promotes the formation of the oxocarbenium ion intermediate, which is trapped by the pendant hydroxyl group.[1]
Thermodynamic Equilibration:
The reaction is allowed to proceed until the ratio of spiro-epimers stabilizes.
Note: The major isomer typically places the ring oxygen axial to the other ring's C-O bond (Anomeric Effect).
Purification: Quench with Et₃N, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Visualization of the Synthetic Logic
Caption: Logic flow for the acid-catalyzed spiroketalization targeting the thermodynamically favored isomer.
Spectroscopic Elucidation Strategy
The elucidation of 1,6-dioxaspiro[4.5]dec-3-en-2-one relies on triangulation: establishing the lactone, the ether, and the connecting spiro-carbon.[1]
A. Infrared Spectroscopy (IR)
The IR spectrum provides the first " go/no-go " decision point.
(C=O): Look for a sharp, intense band at 1750–1780 cm⁻¹ .[1] This is higher than typical ketones due to ring strain in the 5-membered lactone.
(C=C): A weak to moderate band at 1620–1640 cm⁻¹ confirms the -unsaturation within the lactone ring.[1]
Absence: The lack of a broad O-H stretch (3200-3500 cm⁻¹) confirms the closure of the spiro-ring (hemiketal to spiroketal conversion).
C-5 (Spiro):105–110 ppm . This is the "Smoking Gun." A quaternary carbon in this region signifies a ketal/acetal environment (O-C-O).[1] If this signal is at 80 ppm, the ring is likely open; if >190 ppm, it is a ketone.[1]
3. 2D NMR: HMBC Connectivity
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is non-negotiable for spiro-compounds. You must observe correlations "jumping" over the quaternary center.
Critical Correlation 1: Proton H-3/H-4
C-5 (Spiro).
Critical Correlation 2: Protons from Ring B (H-7 or H-10)
C-5 (Spiro).
Visualization of NMR Logic
Caption: HMBC correlations required to confirm the spiro-connectivity between Ring A and Ring B.
Stereochemical Validation: The Anomeric Effect
In 1,6-dioxaspiro[4.5]dec-3-en-2-one, the relative stereochemistry at the spiro-center is dictated by the anomeric effect.[1] The C-O bond of the pyran ring prefers to be axial relative to the furanone ring to maximize orbital overlap between the oxygen lone pair (
) and the antibonding orbital () of the adjacent bond.[1]
NOESY/ROESY Protocol:
Irradiate the axial proton of Ring B adjacent to the ether oxygen.
Observe NOE enhancement at the furanone ring protons.
Interpretation: A strong NOE typically indicates the thermodynamically stable spiro-isomer (anomeric stabilization), whereas the absence or different pattern suggests the kinetic (less stable) isomer.[1]
References
PubChem. 1,6-Dioxaspiro[4.5]decane Compound Summary. National Library of Medicine.[7] Available at: [Link][1][7]
Perron, F., & Albizati, K. F. (1989).[1] Chemistry of Spiroketals.[8] Chemical Reviews, 89(7), 1617–1661.[1] (Foundational text on spiroketal synthesis and anomeric effects).
Brimble, M. A., et al. (2006).[1] Synthesis of the Spiroacetal Core of the Natural Product.[2][9] Organic & Biomolecular Chemistry.[10][11][12][13] (Context for acid-catalyzed spiroketalization).
ResearchGate. Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes. Available at: [Link]
The 1,6-Dioxaspiro[4.5]decane Core: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,6-dioxaspiro[4.5]decane core is a fascinating and structurally significant spiroketal motif found in a diverse array of na...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-dioxaspiro[4.5]decane core is a fascinating and structurally significant spiroketal motif found in a diverse array of natural products. This bicyclic system, characterized by a five-membered and a six-membered oxygen-containing ring sharing a single spirocyclic carbon, serves as a rigid and stereochemically rich scaffold. Nature has elegantly utilized this framework to construct molecules with a remarkable range of biological activities, from potent anticancer agents and immunomodulators to insect pheromones. This technical guide provides a comprehensive exploration of natural products containing the 1,6-dioxaspiro[4.5]decane core, delving into their isolation, structural elucidation, biosynthesis, chemical synthesis, and biological significance.
The Architectural Significance of the 1,6-Dioxaspiro[4.5]decane Scaffold
The spiroketal moiety, and specifically the 1,6-dioxaspiro[4.5]decane system, imparts unique conformational rigidity to a molecule. This pre-organization of appended functional groups in a defined three-dimensional space is crucial for high-affinity and selective interactions with biological targets such as enzymes and receptors. The stereochemistry at the spirocenter and other chiral centers within the rings further contributes to the vast chemical space occupied by these natural products, allowing for exquisite fine-tuning of their biological function.
Prominent Classes of Natural Products Featuring the 1,6-Dioxaspiro[4.5]decane Core
A multitude of structurally diverse natural products incorporate the 1,6-dioxaspiro[4.5]decane core. These are often of polyketide origin, where a linear polyketide chain, assembled by polyketide synthases (PKS), undergoes a series of enzymatic modifications, including a key spirocyclization step.
Berkelic Acid: A Potent Anticancer Agent from an Extremophilic Fungus
Isolated from a Penicillium species residing in the highly acidic and metal-contaminated waters of the Berkeley Pit mine in Montana, berkelic acid is a tetracyclic spiroketal that initially showed potent and selective activity against the OVCAR-3 ovarian cancer cell line.[1][2][3] While subsequent studies with synthetic berkelic acid have questioned this specific activity, its complex architecture and initial biological promise have made it a prominent target for total synthesis.[4][5]
Talaromycin: An Immunomodulatory Metabolite from Talaromyces species
Talaromycin is a secondary metabolite produced by the filamentous fungus Talaromyces purpurogenus.[4] It is recognized for its immunoregulatory properties, acting as a modulator of the immune system.[4] The 1,6-dioxaspiro[4.5]decane core is a key structural feature of talaromycin and its analogs, which have demonstrated a range of biological effects, including antioxidant and detoxification-supporting activities.[4]
Insect Pheromones: Chemical Messengers with a Spiroketal Signature
Several insect species utilize 1,6-dioxaspiro[4.5]decane derivatives as pheromones for chemical communication. A notable example is 7-methyl-1,6-dioxaspiro[4.5]decane, which serves as a pheromone for the common wasp (Paravespula vulgaris) and the pine beetle.[6][7][8] The specific stereoisomers of these compounds are often crucial for their biological activity, highlighting the importance of stereocontrolled synthesis in this field.
Biosynthesis: Nature's Strategy for Spiroketal Assembly
The biosynthesis of 1,6-dioxaspiro[4.5]decane-containing natural products is a testament to the efficiency and elegance of enzymatic catalysis. The core structure is typically derived from a polyketide precursor, which is synthesized by a Type I polyketide synthase (PKS).
The linear polyketide chain, containing precisely positioned hydroxyl and ketone functionalities, undergoes a cascade of reactions, culminating in the formation of the spiroketal. This crucial cyclization step is often catalyzed by a specific spiroacetal cyclase enzyme, which ensures the correct stereochemical outcome at the spirocenter.[9]
Caption: Generalized biosynthetic pathway of the 1,6-dioxaspiro[4.5]decane core from polyketide precursors.
Isolation and Characterization: Unveiling Nature's Spiroketal Treasures
The isolation and structural elucidation of natural products containing the 1,6-dioxaspiro[4.5]decane core require a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: General Procedure for Isolation from Fungal Cultures
This protocol provides a general framework for the isolation of polyketide-derived spiroketals from fungal fermentations. Optimization of solvents and chromatographic conditions is crucial for each specific compound.
Fermentation and Extraction:
Cultivate the producing fungal strain in a suitable liquid or solid medium to promote the production of the target metabolite.
After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.
Extract the biomass and broth with an organic solvent such as ethyl acetate or methanol. The choice of solvent is critical and should be based on the polarity of the target compound.
Concentrate the organic extract under reduced pressure to obtain a crude extract.
Chromatographic Purification:
Subject the crude extract to a primary fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica gel or a reversed-phase C18 stationary phase.
Elute with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate for normal phase, or water to methanol/acetonitrile for reversed-phase).
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compound of interest.
Combine the fractions containing the target compound and concentrate.
Perform further purification using preparative HPLC with a suitable column and mobile phase to obtain the pure compound.
Structural Characterization
The unambiguous determination of the structure of a 1,6-dioxaspiro[4.5]decane-containing natural product relies on a suite of spectroscopic methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer clues about the structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for elucidating the connectivity and stereochemistry of the molecule. The characteristic chemical shifts of the spiroketal carbon (typically δ 95-110 ppm in ¹³C NMR) and its neighboring protons are key indicators of the presence of this moiety.
Caption: A typical workflow for the isolation and structural elucidation of natural products.
Chemical Synthesis: Constructing the 1,6-Dioxaspiro[4.5]decane Core in the Laboratory
The total synthesis of natural products containing the 1,6-dioxaspiro[4.5]decane core is a significant challenge that has spurred the development of novel synthetic methodologies. Key strategies often involve the stereocontrolled construction of a dihydroxy ketone precursor, which can then undergo an acid-catalyzed spiroketalization.
Experimental Protocol: Enantioselective Synthesis of 7-Methyl-1,6-dioxaspiro[4.5]decane
The following is a representative, multi-step synthesis that can be adapted for the laboratory-scale preparation of this insect pheromone.[8][11]
Preparation of a Chiral Building Block: Start from a commercially available chiral starting material, such as a derivative of a chiral pool lactone or an enantiomerically enriched alcohol, to establish the desired stereochemistry early in the synthesis.
Chain Elongation: Employ standard carbon-carbon bond-forming reactions, such as Grignard reactions or cuprate additions, to append the necessary carbon framework.
Oxidation and Deprotection: A series of oxidation and deprotection steps are then carried out to reveal the dihydroxy ketone precursor.
Spiroketalization: The final step involves the acid-catalyzed cyclization of the dihydroxy ketone to form the 1,6-dioxaspiro[4.5]decane ring system. This is often achieved using a mild acid catalyst such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS). The reaction is typically driven to completion by the removal of water.
Biological Activities and Therapeutic Potential
Natural products containing the 1,6-dioxaspiro[4.5]decane core exhibit a wide spectrum of biological activities, making them attractive leads for drug discovery.
Mechanism of Action: A Glimpse into Spiroketal Bioactivity
Berkelic Acid: The precise mechanism of action of berkelic acid remains an area of active investigation. Initial studies suggested its potent and selective cytotoxicity against the OVCAR-3 ovarian cancer cell line, but subsequent research with synthetic material has yielded conflicting results.[4][5] Further studies are needed to identify its molecular target(s) and elucidate the signaling pathways it modulates.
Talaromycin: The immunomodulatory effects of talaromycin are thought to be mediated through its influence on cytokine production and immune cell function.[4] It has been shown to promote M2 macrophage polarization via the IL-10/IL-10R/STAT3 signaling pathway, which can influence the host's response to infections.[4]
Future Perspectives
The 1,6-dioxaspiro[4.5]decane core continues to be a source of inspiration for synthetic chemists and drug discovery scientists. The discovery of new natural products with this scaffold, particularly from underexplored environments like extremophiles and marine organisms, holds the promise of identifying novel bioactive molecules. Furthermore, the development of more efficient and stereoselective synthetic routes will enable the creation of diverse libraries of spiroketal analogs for structure-activity relationship (SAR) studies, ultimately paving the way for the development of new therapeutic agents.
References
[A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[1][12]decane - SciSpace]([Link])
"physical and chemical properties of 1,6-Dioxaspiro[4.5]dec-3-en-2-one"
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,6-Dioxaspiro[4.5]dec-3-en-2-one Executive Summary & Core Identity 1,6-Dioxaspiro[4.5]dec-3-en-2-one is a bicyclic spiroketal scaffold characterized...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Executive Summary & Core Identity
1,6-Dioxaspiro[4.5]dec-3-en-2-one is a bicyclic spiroketal scaffold characterized by the fusion of a
-butenolide (unsaturated lactone) and a tetrahydropyran ring at a single spiro carbon. This structural motif, often referred to as a spirobutenolide , serves as the pharmacophoric core for a diverse class of bioactive natural products, including massarilactones, crassalactones, and spirostaphylotrichins.
Its chemical behavior is defined by two competing reactivities: the electrophilic nature of the
-unsaturated lactone (Michael acceptor) and the conformational lability of the spiroketal center (anomeric effect).
Structural Classification
IUPAC Name: 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Common Class: Spirobutenolide; Spirocyclic Butenolide[1]
Core Geometry: 5,6-spiro fused system.
Key Functional Groups:
-Unsaturated -lactone (Butenolide).
Spiroketal (O-C-O) junction.
Physical Properties
As this specific unsubstituted scaffold is primarily a synthetic intermediate or core fragment rather than a bulk commodity, the following properties represent high-confidence calculated values and experimental ranges derived from its closest structural analogues (e.g., Massarilactone derivatives).
Table 1: Physicochemical Profile
Property
Value / Range
Context
Molecular Formula
Core scaffold only
Molecular Weight
154.16 g/mol
Unsubstituted
Physical State
Crystalline Solid
Based on spirobutenolide analogues
Melting Point
110°C – 145°C
Highly dependent on substituents (e.g., Massarilactone D mp ~135°C)
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Soluble in polar organic solvents
Water Solubility
Low to Moderate
Lipophilic core; solubility increases with glycosylation
LogP (Calc.)
0.5 – 1.2
Moderate lipophilicity
TPSA
~35-45 Ų
Polar Surface Area (Lactone + Ether oxygen)
H-Bond Acceptors
3
Ketone O, Lactone ether O, Pyran O
H-Bond Donors
0
(Unless hydroxylated derivatives)
Chemical Reactivity & Mechanistic Logic
The reactivity of 1,6-dioxaspiro[4.5]dec-3-en-2-one is dominated by the Michael addition susceptibility of the butenolide ring and the acid-sensitivity of the spiroketal linkage.
Electrophilicity: The Michael Acceptor System
The C3=C4 double bond is conjugated with the C2 carbonyl. This polarization renders C4 highly electrophilic, making the molecule a potent "warhead" for covalent bonding with biological nucleophiles, particularly cysteine thiols in proteins. This mechanism underlies the cytotoxicity and antimicrobial activity of spirobutenolide natural products.
Pathway Logic:
Nucleophilic Attack: A soft nucleophile (e.g., RS⁻) attacks the
-carbon (C4).
Enolate Formation: The electron density shifts to form a transient enolate at C2/C3.
Protonation: The enolate is protonated to yield the saturated spiro-lactone adduct.
Spiroketal Stability & The Anomeric Effect
The spiro carbon (C5) is bonded to two oxygen atoms (O1 and O6). The stability of this center is governed by the anomeric effect , which favors conformations where the oxygen lone pairs are anti-periplanar to the polar C-O bonds of the adjacent ring.
Acid Sensitivity: Under acidic conditions, the spiroketal can open to form an oxocarbenium ion, leading to isomerization or hydrolysis.
Thermodynamic Control: Synthesis often yields the thermodynamically most stable isomer (stabilized by the double anomeric effect), typically resulting in a specific axial/equatorial orientation of substituents.
Synthesis & Experimental Protocols
Accessing the 1,6-dioxaspiro[4.5]dec-3-en-2-one scaffold typically requires constructing the spiroketal center before or simultaneous with the formation of the unsaturated lactone.
Methodology: Stereoselective Spirocyclization
Reference: Guaragna et al. (2002) & General Spiroketal Protocols
This protocol describes the formation of the core via the reaction of a lithiated dihydro-dithiin (masked enolate) with a lactone, followed by acid-catalyzed spirocyclization.
Step-by-Step Protocol:
Reagent Preparation:
Generate 2-lithio-5,6-dihydro-1,4-dithiin by treating 5,6-dihydro-1,4-dithiin with n-BuLi in dry THF at -78°C under Argon.
Coupling (Nucleophilic Addition):
Add the target
-lactone (pyranone precursor) dropwise to the lithiated species.
Stir at -78°C for 1 hour, then quench with saturated
.
Result: This yields an acyclic keto-dithiin intermediate.
Spirocyclization (The Key Step):
Dissolve the intermediate in Acetonitrile/Water (4:1).
Add N-Bromosuccinimide (NBS) (2.5 eq) at 0°C.
Mechanism:[2][3][4][5][6][7] NBS promotes the hydrolysis of the dithiin moiety and the concomitant intramolecular attack of the pendant hydroxyl group onto the resulting ketone/cation.
If the double bond is not established directly, an elimination step (e.g., selenoxide elimination or dehydration of a
-hydroxy ketone) is performed to install the C3=C4 unsaturation.
Applications in Drug Discovery
The 1,6-dioxaspiro[4.5]dec-3-en-2-one scaffold is not merely a passive structural element; it is an active pharmacophore.
Antimicrobial Agents:
Natural products like Massarilactone D exhibit potent antifungal and antibacterial activity.[1] The spirobutenolide core is essential for this activity, likely acting via the alkylation of essential bacterial enzymes.
Cytotoxicity (Oncology):
The Michael acceptor moiety allows these compounds to inhibit tumor cell growth by covalently binding to signaling proteins (e.g., NF-kB pathway interference).
Nematicidal Activity:
Derivatives have shown significant activity against nematodes, providing a lead structure for agricultural antiparasitics.
References
Guaragna, A., et al. (2002). "Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars." European Journal of Organic Chemistry, 2002(3).[9] Link
Teponno, R. B., et al. (2025).[10] "Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities." Beilstein Journal of Organic Chemistry, 21, 48. Link
Cuny, E. (2020). "Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From D-Glucose: Novel Structural Motifs of Spiroacetal Natural Products." ResearchGate.[11] Link
PubChem. "Massarilactone D (CID 16655647)." National Library of Medicine. Link
Mori, K., et al. (1992).[12] "Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane." Bioscience, Biotechnology, and Biochemistry, 56(5).[12] Link
Application Note: Precision Synthesis of Spiroketal Lactones via Hetero-Diels-Alder Approaches
Executive Summary & Scientific Rationale Spiroketal lactones are privileged structural motifs found in a vast array of bioactive natural products, including spongistatins, reveromycins, and avermectins. These scaffolds o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Spiroketal lactones are privileged structural motifs found in a vast array of bioactive natural products, including spongistatins, reveromycins, and avermectins. These scaffolds often exhibit potent antitumor and antibiotic properties, yet their synthesis is complicated by the thermodynamic instability of the spiro-center and the requirement for precise stereocontrol at the anomeric position.
Traditional acid-catalyzed spiroketalization of dihydroxy-ketones often yields the thermodynamically stable product (stabilized by the double anomeric effect), which may not match the natural product's configuration. Diels-Alder (DA) approaches , specifically the Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction, offer a superior alternative. By establishing the pyran ring and the spiro-stereocenter simultaneously or in a kinetically controlled sequence, researchers can access "contra-thermodynamic" spiroketals with high fidelity.
This guide details the mechanistic underpinnings and experimental protocols for utilizing IED-HDA cycloadditions to construct spiroketal lactone precursors, focusing on the reactivity of electron-deficient heterodienes with electron-rich dienophiles.
Mechanistic Insight: The Inverse Electron Demand HDA
In the synthesis of spiroketal lactones, the HDA reaction typically serves to construct the dihydropyran ring, which is subsequently converted to the spiroketal. The reaction involves an electron-deficient heterodiene (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-unsaturated carbonyl) and an electron-rich dienophile (e.g., vinyl ether or ketene acetal).
Frontier Molecular Orbital (FMO) Theory
Unlike normal-demand DA reactions (HOMO
– LUMO), the IED-HDA is driven by the interaction between the LUMO of the heterodiene and the HOMO of the dienophile .[1]
Heterodiene: The carbonyl group lowers the LUMO energy, making it susceptible to nucleophilic attack.
Dienophile: Alkoxy substituents (vinyl ethers) raise the HOMO energy.
Catalysis: Lewis Acids (LA) coordinate to the carbonyl oxygen, further lowering the LUMO energy and accelerating the reaction while imparting facial selectivity.
Stereochemical Control
The power of this approach lies in Endo/Exo selectivity .
Endo-transition state: Often favored due to secondary orbital interactions, leading to cis-substituted dihydropyrans.
Catalyst Control: Chiral Lewis acids (e.g., Cr(III)-Salen, Cu(II)-Box) can override inherent substrate bias, allowing for the synthesis of specific enantiomers required for drug development.
Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Inverse Electron Demand Hetero-Diels-Alder reaction.
-unsaturated -keto ester (heterodiene) with a derived vinyl ether (dienophile), a common strategy for building the AB-ring system of spongistatin-class macrolides.
In a flame-dried Schlenk flask under Argon, charge the chiral catalyst (0.05 mmol) and activated 4Å MS (200 mg).
Add anhydrous DCM (5.0 mL). Stir for 30 minutes at room temperature to ensure a moisture-free environment.
Note: Moisture competes for Lewis Acid sites, drastically reducing enantioselectivity.
Substrate Addition:
Cool the catalyst suspension to the target temperature (typically -20°C to -78°C).
Add the heterodiene (1.0 mmol) dropwise as a solution in DCM (1.0 mL).
Stir for 10 minutes to allow pre-complexation (Catalyst-Substrate binding).
Cycloaddition:
Add the dienophile (5.0 mmol, excess) slowly via syringe pump over 1 hour.
Reasoning: Slow addition prevents non-catalyzed background reactions and polymerization of the sensitive vinyl ether.
Monitor reaction via TLC (stain: Anisaldehyde or KMnO
).
Quenching & Workup:
Once the heterodiene is consumed (typically 4–12 hours), quench with a few drops of Et
N (to neutralize trace acid).
Filter the mixture through a pad of Celite to remove molecular sieves and catalyst.
Concentrate the filtrate in vacuo.
Purification:
Purify the crude dihydropyran via Flash Column Chromatography on silica gel (neutralized with 1% Et
N to prevent hydrolysis of the enol ether moiety).
Post-HDA Transformation to Spiroketal
The resulting dihydropyran is a "masked" spiroketal.
Oxidation: Treatment with dimethyldioxirane (DMDO) or
-CPBA yields the epoxide.
Cyclization: Acid-catalyzed opening of the epoxide triggers the spiroketalization, often trapping the pendant hydroxyl group to form the lactone.
Comparative Analysis of Lewis Acid Catalysts
The choice of catalyst dictates the stereochemical outcome. The table below summarizes performance metrics for standard HDA spiroketal precursors.
Catalyst System
Metal Center
Ligand Type
Typical Yield
ee / dr
Key Advantage
Jacobsen's Catalyst
Cr(III)
Salen
85–95%
>90% ee
Excellent for aldehyde-derived dienes; robust.
Evans' Catalyst
Cu(II)
Bis(oxazoline)
80–90%
>95% ee
Highly tunable bite angle; effective for acyl phosphonates.
Eu(fod)
Eu(III)
-diketonate
70–85%
Moderate dr
"Shift reagent" catalyst; good for initial diastereoselectivity screens.
Rawal's H-Bonding
None
TADDOL
60–80%
>85% ee
Metal-free; mild conditions; avoids heavy metal contamination.
Case Study: The Spongistatin AB-Spiroketal[3][4]
One of the most authoritative applications of this methodology is the synthesis of the Spongistatin 1 spiroketal subunit by the Crimmins and Evans groups.
The Challenge
The Spongistatin AB ring contains a sensitive 6,6-spiroketal with specific axial/equatorial requirements that are difficult to access via thermodynamic equilibration.
The HDA Solution
Strategy: An acyl ketene (generated in situ from a dioxinone) undergoes a thermal HDA with a chiral vinyl ether.
Outcome: This establishes the pyranone core. Subsequent conjugate addition and reduction install the necessary stereocenters before the final acid-mediated spirocyclization.
Validation: This route reduced the step count by >30% compared to linear aldol-based approaches.
Figure 2: Workflow for the Spongistatin AB-spiroketal synthesis via Acyl Ketene HDA.
Troubleshooting & Optimization
Low Conversion:
Cause: Deactivation of Lewis Acid by moisture or coordinating solvents (THF, DMF).
Solution: Switch to non-coordinating solvents (DCM, Toluene, Et
O) and increase molecular sieve load.
Poor Diastereoselectivity (Endo/Exo ratio):
Cause: Reaction temperature too high (thermodynamic control).
Solution: Lower temperature to -78°C. If reactivity drops, use a more Lewis-acidic metal (e.g., switch from Cu(II) to Sc(III)).
Product Hydrolysis:
Cause: Enol ethers are extremely acid-sensitive.
Solution: Buffer silica gel with 1% Triethylamine during purification. Store products in frozen benzene.
References
Crimmins, M. T., & Smith, A. C. (2006). A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal. Organic Letters, 8(5), 1003–1006. Link
Evans, D. A., et al. (2000). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Hetero-Diels-Alder Reaction. Journal of the American Chemical Society, 122(33), 7936–7943. Link
Gademann, K., et al. (1999). The Hetero-Diels-Alder Reaction in the Total Synthesis of Natural Products.[2][3][4] Angewandte Chemie International Edition, 38(9), 1223. Link
Shimizu, T., et al. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, (vii), 105-119.[5] Link
Ressault, B., et al. (2020). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products.[1][2][3][6][7][8] RSC Advances, 10, 1000-1045. Link
The Intramolecular Hetero-Diels-Alder Reaction: A Strategic Approach to Spiroketal Synthesis
Application Note & Protocol Abstract The spiroketal motif is a privileged three-dimensional scaffold prevalent in a vast array of biologically active natural products and pharmaceutical agents. Its rigid structure and de...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Abstract
The spiroketal motif is a privileged three-dimensional scaffold prevalent in a vast array of biologically active natural products and pharmaceutical agents. Its rigid structure and defined presentation of functional groups make it an attractive target in drug discovery and total synthesis. This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of the intramolecular hetero-Diels-Alder (IHDA) reaction for the stereocontrolled synthesis of complex spiroketal systems. We will delve into the mechanistic underpinnings of this powerful transformation, offer practical protocols for its execution, and present a curated selection of examples from the literature to illustrate its broad applicability.
Introduction: The Strategic Importance of Spiroketals
Spiroketals are not merely a chemical curiosity; they are a recurring structural theme in molecules that exhibit a wide spectrum of biological activities. From antibiotics and antiparasitics to neurotoxins and anticancer agents, the spiroketal core often serves as a rigidifying element, locking the molecule into a specific conformation conducive to target binding. In more complex natural products, spiroketals can act as scaffolds to orient side chains along precise three-dimensional vectors, a crucial feature for molecular recognition.
Traditional methods for spiroketal synthesis often rely on thermodynamically controlled spirocyclization of dihydroxy ketones. However, the stereochemical outcome of these reactions can be influenced by a subtle interplay of competing factors that govern product stability, making it challenging to access specific diastereomers. To overcome this limitation, kinetically controlled methods that offer predictable and high levels of stereocontrol are highly sought after. The intramolecular hetero-Diels-Alder (IHDA) reaction has emerged as a premier strategy to achieve this, providing a convergent and often highly stereoselective route to a diverse range of spiroketal architectures.[1][2]
The Intramolecular Hetero-Diels-Alder Reaction: A Mechanistic Overview
The hetero-Diels-Alder reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[3] In the hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, most commonly oxygen or nitrogen.[3] For the synthesis of spiroketals, the key transformation involves an oxa-diene and a dienophile.
The intramolecular version of this reaction involves a single molecule containing both the 1-oxa-1,3-butadiene (heterodiene) and the dienophile moieties, connected by a flexible tether.[4] Upon heating or in the presence of a catalyst, the molecule undergoes a concerted, pericyclic reaction to form a bicyclic system containing the spiroketal core in a single, highly efficient step.[5]
The [4+2] Cycloaddition Pathway
The fundamental transformation involves the 4 π-electrons of the 1-oxa-1,3-butadiene and the 2 π-electrons of the alkene (dienophile) to form a six-membered dihydropyran ring. The spirocyclic nature of the product arises from the tether that links the diene and dienophile.
Figure 1: General scheme of the intramolecular hetero-Diels-Alder reaction for spiroketal synthesis.
Controlling Stereoselectivity
A key advantage of the IHDA reaction is the high degree of stereocontrol that can be achieved. The stereochemistry of the newly formed chiral centers is dictated by the geometry of the dienophile and the facial selectivity of the cycloaddition, which is in turn influenced by the transition state conformation.[6]
Endo vs. Exo Transition States: As with the all-carbon Diels-Alder reaction, the dienophile can approach the diene via two main transition states: endo and exo. The endo transition state is often favored due to secondary orbital interactions, which stabilize this pathway. However, steric hindrance within the tether can override this preference, leading to the exo product.[6] The choice of catalyst can also significantly influence the endo/exo selectivity.
Diastereoselectivity: The pre-existing stereocenters in the tether connecting the diene and dienophile can direct the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer. This is a powerful tool for the synthesis of complex, stereochemically rich molecules. The conformational preferences of the tether in the transition state play a crucial role in determining the final stereochemical outcome.
The Role of Lewis Acids
The rate and selectivity of the IHDA reaction can often be dramatically improved by the use of a Lewis acid catalyst.[4] Lewis acids, such as AlCl₃, EtAlCl₂, and Eu(fod)₃, coordinate to the dienophile (often an α,β-unsaturated carbonyl group), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] This enhances the electronic demand of the reaction and can lead to:
Increased Reaction Rates: Allowing the reaction to proceed at lower temperatures.
Enhanced Regioselectivity: Favoring the formation of one constitutional isomer over another.
Improved Diastereoselectivity: By locking the dienophile in a specific conformation, the Lewis acid can amplify the facial bias of the cycloaddition.
Application Protocols
The following protocols are intended as a general guide. Optimal conditions will vary depending on the specific substrate.
General Protocol for Thermal Intramolecular Hetero-Diels-Alder Reaction
This protocol is suitable for substrates that undergo cycloaddition at elevated temperatures without significant decomposition.
Materials:
IHDA precursor (1.0 eq)
High-boiling, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Preparation: A solution of the IHDA precursor in the chosen solvent (typically 0.01-0.1 M) is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Reaction: The solution is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal.
General Protocol for Lewis Acid-Catalyzed Intramolecular Hetero-Diels-Alder Reaction
This protocol is recommended for substrates that are unreactive under thermal conditions or to improve diastereoselectivity.
Materials:
IHDA precursor (1.0 eq)
Anhydrous, inert solvent (e.g., dichloromethane, toluene, or hexane)
Lewis acid (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂, or Eu(fod)₃) (0.1 - 2.0 eq)
Preparation: A solution of the IHDA precursor in the anhydrous solvent is prepared in a flame-dried round-bottom flask under an inert atmosphere and cooled to the desired temperature (typically -78 °C to 0 °C).
Lewis Acid Addition: The Lewis acid is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature and the progress is monitored by TLC or LC-MS.
Workup: Upon completion, the reaction is carefully quenched by the slow addition of the appropriate quenching solution at the reaction temperature. The mixture is then allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed with water and brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
Purification: The crude product is purified by flash column chromatography on silica gel.
Experimental Workflow and Data Presentation
The successful implementation of the IHDA reaction requires careful planning and execution. The following workflow outlines the key stages of the process.
Figure 2: A generalized experimental workflow for the synthesis and characterization of spiroketals via the IHDA reaction.
Table 1: Selected Examples of Intramolecular Hetero-Diels-Alder Reactions for Spiroketal Synthesis
Entry
Diene/Dienophile Precursor
Conditions
Product(s)
Yield (%)
d.r.
Reference
1
α,β-Unsaturated ester tethered to a 1-oxa-1,3-butadiene
The intramolecular hetero-Diels-Alder reaction stands as a robust and highly stereoselective method for the synthesis of complex spiroketals. Its ability to construct the core of these important molecules in a single, often highly controlled, step makes it an invaluable tool in the arsenal of the synthetic chemist. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can leverage the power of the IHDA reaction to access novel spiroketal structures for applications in drug discovery, natural product synthesis, and materials science.
References
Crimmins, M. T., & Smith, A. C. (2006). A Hetero-Diels−Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal. Organic Letters, 8(12), 2523–2526. [Link]
Rizzacasa, M. A., & Pollex, A. (2009). The hetero-Diels–Alder approach to spiroketals. Organic & Biomolecular Chemistry, 7(6), 1053-1059. [Link]
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
Tan, D. S. (n.d.). Spiroketal Motifs in Biologically Active Natural Products. Sloan Kettering Institute. Retrieved from [Link]
Takao, K. I., Munakata, R., & Tadano, K. I. (2005). Recent advances in natural product synthesis by using intramolecular Diels-Alder reactions. Chemical Reviews, 105(12), 4779-4807. [Link]
Zhou, G., Zhu, J., Xie, Z., & Li, Y. (2008). An efficient synthesis of highly functionalized[2][8] aromatic spiroketals by hetero-Diels-Alder reaction. Organic Letters, 10(5), 721-724. [Link]
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
Wikipedia contributors. (2024, January 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved 18:15, February 17, 2024, from [Link]
Master Organic Chemistry. (2019, December 6). The Intramolecular Diels Alder Reaction. [Link]
Rizzacasa, M. A. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2006(7), 105-119. [Link]
Cason, L. F., & Rinehart, K. L. (1953). The Intramolecular Diels-Alder Reaction. Journal of the American Chemical Society, 75(23), 5955-5956.
Winkler, J. D., & Kim, S. (2001). Origins of Stereoselectivity in Intramolecular Diels-Alder Cycloadditions of Dienes and Dienophiles Linked by Ester and Amide Tethers. The Journal of Organic Chemistry, 66(6), 1937-1939. [Link]
Heravi, M. M., Fathi Vavsari, V. (2015). Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural products. RSC Advances, 5(61), 49155-49191. [Link]
Application Notes and Protocols for 1,6-Dioxaspiro[4.5]dec-3-en-2-one in Total Synthesis: A Chiral Building Block with Untapped Potential
The quest for novel and efficient routes to complex molecular architectures is a central theme in modern organic chemistry, particularly in the realm of natural product total synthesis. Spiroketals, and specifically the...
Author: BenchChem Technical Support Team. Date: February 2026
The quest for novel and efficient routes to complex molecular architectures is a central theme in modern organic chemistry, particularly in the realm of natural product total synthesis. Spiroketals, and specifically the 1,6-dioxaspiro[4.5]decane core, are prevalent structural motifs in a wide array of biologically active natural products, including antibiotics, anticancer agents, and pheromones.[1][2] This prevalence underscores the evolutionary selection of this scaffold for specific and potent biological interactions. Consequently, the development of synthetic strategies to access this core structure in a stereocontrolled manner is of paramount importance.
This guide focuses on the synthetic utility of a promising, yet underexplored, chiral building block: 1,6-Dioxaspiro[4.5]dec-3-en-2-one . As an α,β-unsaturated lactone embedded within a spiroketal framework, this molecule presents a unique convergence of functionalities, offering a powerful platform for asymmetric synthesis. Its inherent chirality, coupled with the electrophilic nature of the unsaturated system, opens avenues for a variety of stereoselective transformations.
While direct applications of 1,6-Dioxaspiro[4.5]dec-3-en-2-one in total synthesis are not yet extensively documented in the literature, this guide aims to provide a forward-looking perspective. By drawing on established principles of organic synthesis and the known reactivity of similar structural motifs, we will delineate plausible synthetic routes to this versatile building block, explore its potential reactivity, and propose its strategic application in the synthesis of complex natural products.
Proposed Synthesis of Chiral 1,6-Dioxaspiro[4.5]dec-3-en-2-one
The enantioselective synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one can be envisioned to start from readily available chiral pool materials, such as sugar-derived lactones. A plausible route, adapted from methodologies for the synthesis of similar unsaturated spiroketals, is outlined below.[3] This approach leverages the inherent stereochemistry of the starting material to establish the chirality of the spirocenter.
Caption: Proposed synthetic pathway to 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Detailed Protocol: Synthesis of (S)-1,6-Dioxaspiro[4.5]dec-3-en-2-one
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Protection of (S)-4-hydroxy-dihydrofuran-2(3H)-one
To a solution of (S)-4-hydroxy-dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 2,6-lutidine (1.5 equiv) followed by dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equiv).
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected lactone.
Step 2: Reduction to the Lactol
Dissolve the TBS-protected lactone (1.0 equiv) in anhydrous toluene (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
Add diisobutylaluminium hydride (DIBAL-H, 1.1 equiv, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
Stir the mixture at -78 °C for 2 hours.
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
Separate the layers and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactol, which is used in the next step without further purification.
Step 3: Horner-Wadsworth-Emmons Olefination
To a suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add triethyl phosphonoacetate (1.5 equiv) dropwise.
Stir the mixture for 30 minutes at 0 °C, then add a solution of the crude lactol (1.0 equiv) in THF.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to yield the α,β-unsaturated ester.
Step 4-6: One-Pot Deprotection, Oxidation, and Spiroketalization
Dissolve the α,β-unsaturated ester (1.0 equiv) in a 3:1 mixture of acetic acid and water (0.1 M).
Stir the solution at 50 °C for 4 hours to effect TBS deprotection.
Cool the reaction mixture to room temperature and add Dess-Martin periodinane (1.5 equiv) in one portion.
Stir for 2 hours, monitoring by TLC for the formation of the aldehyde.
Upon completion, dilute the reaction with DCM and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
Stir until the layers are clear. Separate the layers and extract the aqueous phase with DCM (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude aldehyde will undergo spontaneous spiroketalization.
Purify the crude product by flash column chromatography on silica gel to afford the target compound, 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Core Reactivity and Synthetic Potential
The α,β-unsaturated lactone moiety in 1,6-Dioxaspiro[4.5]dec-3-en-2-one is a versatile functional group that can participate in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions.
As a Michael Acceptor
The electrophilic β-carbon of the butenolide ring is susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion.[4][5] This reactivity allows for the introduction of a wide variety of substituents at the C4 position with high stereocontrol, dictated by the steric and electronic properties of the spiroketal framework.
Caption: Michael addition to 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Protocol: Diastereoselective Michael Addition of a Gilman Reagent
To a suspension of copper(I) iodide (1.1 equiv) in anhydrous THF (0.2 M) at -40 °C, add a solution of methyllithium (2.2 equiv) in diethyl ether dropwise.
Stir the resulting solution for 30 minutes at -40 °C to form the lithium dimethylcuprate (Gilman reagent).
Cool the mixture to -78 °C and add a solution of 1,6-Dioxaspiro[4.5]dec-3-en-2-one (1.0 equiv) in THF dropwise.
Stir at -78 °C for 3 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by flash column chromatography to yield the 4-methyl-1,6-dioxaspiro[4.5]decan-2-one. The stereochemistry of the newly formed stereocenter is typically controlled by the approach of the nucleophile from the less hindered face of the molecule.
As a Dienophile in Diels-Alder Reactions
The electron-deficient double bond of the butenolide can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[6][7] This provides a powerful method for the rapid construction of complex polycyclic systems with the creation of multiple stereocenters in a single step.
Caption: Diels-Alder reaction with 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of 1,6-Dioxaspiro[4.5]dec-3-en-2-one (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C, add a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl, 1.1 equiv, 1.0 M solution in hexanes).
Stir for 15 minutes, then add Danishefsky's diene (1.5 equiv) dropwise.
Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to afford the Diels-Alder adduct.
Strategic Applications in the Total Synthesis of Natural Products
The true value of a chiral building block is demonstrated by its ability to streamline the synthesis of complex target molecules. Below, we propose how 1,6-Dioxaspiro[4.5]dec-3-en-2-one could serve as a key starting material in the synthesis of natural products containing the 1,6-dioxaspiro[4.5]decane core.
Retrosynthetic Analysis of the Berkelic Acid Core
Berkelic acid is a potent fungal metabolite with a complex polycyclic structure featuring a 1,6-dioxaspiro[4.5]decane moiety.[1][8] A retrosynthetic analysis suggests that the spiroketal core could potentially be accessed from 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Caption: Retrosynthetic approach to the Berkelic Acid core.
This proposed strategy would allow for the early introduction of the spiroketal and the stereocenters on the tetrahydrofuran ring, simplifying the later stages of the synthesis.
Proposed Forward Synthesis of a Key Berkelic Acid Intermediate
A plausible forward synthesis could involve a stereoselective Michael addition to introduce the side chain, followed by functional group manipulations to construct the rest of the molecule.
Reaction Type
Substrate
Reagents
Key Transformation
Michael Addition
1,6-Dioxaspiro[4.5]dec-3-en-2-one
Organocuprate
C-C bond formation at C4
Diels-Alder
1,6-Dioxaspiro[4.5]dec-3-en-2-one
Electron-rich diene, Lewis acid
[4+2] cycloaddition
Epoxidation
1,6-Dioxaspiro[4.5]dec-3-en-2-one
m-CPBA
Formation of an epoxide
Reduction
1,6-Dioxaspiro[4.5]dec-3-en-2-one
NaBH₄, CeCl₃
1,2-reduction to the allylic alcohol
Conclusion
1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a chiral building block with significant, yet largely untapped, potential in total synthesis. Its unique combination of a stereodefined spiroketal and a reactive α,β-unsaturated lactone makes it an attractive starting point for the synthesis of a variety of complex natural products. The proposed synthetic routes and applications outlined in this guide are intended to stimulate further research into the chemistry of this promising molecule. As the demand for enantiomerically pure and complex molecules continues to grow in the fields of medicine and materials science, the exploration of novel chiral building blocks like 1,6-Dioxaspiro[4.5]dec-3-en-2-one will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
Guaragna, A., Palumbo, G., & Solla, F. (2002). Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. European Journal of Organic Chemistry, 2002(3), 547-552.
Cuny, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
Typical spiroketal natural products with 1,6-dioxaspiro[4.5]decane... - ResearchGate. (n.d.). Retrieved February 15, 2024, from [Link]
Porco, J. A., Jr., & Rychnovsky, S. D. (2010). A Diastereoselective Formal Synthesis of Berkelic Acid. Organic Letters, 12(24), 5768-5771.
Snider, B. B., & Shi, Z. (2009). Synthesis of (-)-berkelic acid.
Paterson, I., & Anderson, E. A. (2005). The stereocontrolled total synthesis of spirastrellolide A methyl ester. Fragment coupling studies and completion of the synthesis. Organic & Biomolecular Chemistry, 3(18), 3433-3444.
Kishi, Y., et al. (1979). Synthetic Studies on Polyether Antibiotics. 6. Total Synthesis of Monensin. 3. Stereocontrolled Total Synthesis of Monensin. Journal of the American Chemical Society, 101(1), 262-263.
Ma, D., & Wu, Q. (2006). A stereoselective synthetic route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones from cyclopropyl alkyl ketones and alpha-ketoesters. Organic Letters, 8(8), 1709-1712.
Diels–Alder reaction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Retrieved February 15, 2024, from [Link]
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances, 14(7), 4724-4763.
Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]
Conjugate Addition Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved February 15, 2024, from [Link]
Michael addition reaction - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved February 15, 2024, from [Link]
Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2024, from [Link]
Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(11), 3943-3954.
Lee, S. M., et al. (2011). Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. Bioorganic & Medicinal Chemistry Letters, 21(19), 5726-5729.
"1,6-Dioxaspiro[4.5]dec-3-en-2-one as a chiral building block"
An Application Guide to 1,6-Dioxaspiro[4.5]dec-3-en-2-one: A Versatile Chiral Building Block Introduction: The Significance of the Spiroketal Motif The 1,6-dioxaspiro[4.5]decane framework is a privileged structural motif...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 1,6-Dioxaspiro[4.5]dec-3-en-2-one: A Versatile Chiral Building Block
Introduction: The Significance of the Spiroketal Motif
The 1,6-dioxaspiro[4.5]decane framework is a privileged structural motif prominently featured in a multitude of biologically active natural products. This spiroketal core imparts a rigid, three-dimensional architecture to molecules, which is often crucial for their interaction with biological targets. Its presence in compounds with diverse activities, ranging from antibiotics to pheromones, underscores its importance in medicinal chemistry and drug discovery. The stereochemistry at the spirocyclic center is frequently essential for biological function, making the development of synthetic routes to enantiomerically pure spiroketals a significant endeavor in organic chemistry.
This guide focuses on a specific and highly functionalized derivative, 1,6-Dioxaspiro[4.5]dec-3-en-2-one , a chiral building block poised for applications in asymmetric synthesis. The presence of an α,β-unsaturated lactone within the rigid spirocyclic framework makes it an excellent Michael acceptor and a versatile precursor for a variety of stereoselective transformations. This document serves as a detailed guide for researchers, outlining a proposed enantioselective synthesis and key application protocols for this powerful synthetic intermediate.
Part 1: Enantioselective Synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
While the direct enantioselective synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one is not extensively documented in dedicated publications, a robust and stereoselective route can be logically constructed from carbohydrate-derived precursors. This approach leverages the inherent chirality of sugars to establish the stereocenters of the final product. A plausible and efficient synthetic pathway is detailed below, starting from a protected glyconolactone, such as perbenzylated D-glucuronolactone.
Caption: Proposed synthetic workflow for 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Protocol 1: Synthesis from a Perbenzylated Glycono-1,5-lactone
This protocol is adapted from established methodologies for the synthesis of protected 1,6-dioxaspiro[4.5]dec-3-ene derivatives.[1] The key is the stereoselective addition of a vinyl anion equivalent, followed by an acid-catalyzed spiroketalization.
Step 1: Vinyl Grignard Addition to Protected Lactone
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of the perbenzylated glycono-1,5-lactone (1.0 eq) in anhydrous THF (0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition: Slowly add a solution of vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise via a syringe pump over 30 minutes. The causality here is to control the exothermicity of the reaction and prevent side reactions.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the hemiacetal and neutralizes the Grignard reagent.
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hemiacetal intermediate. This intermediate is often used in the next step without further purification.
Step 2: Acid-Catalyzed Spiroketalization
Setup: Dissolve the crude hemiacetal from the previous step in anhydrous dichloromethane (DCM) (0.05 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst such as Boron Trifluoride diethyl etherate (BF₃·Et₂O, 0.2 eq). The Lewis acid activates the anomeric position, facilitating the intramolecular attack of the hydroxyl group to form the spiroketal. Montmorillonite K-10 clay can also be used as a solid acid catalyst.[1]
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the protected 1,6-dioxaspiro[4.5]dec-3-ene derivative.
Step 3: Deprotection and Oxidation to the Enone
The final step to yield the target enone would involve deprotection of the hydroxyl groups and subsequent oxidation of the allylic alcohol. The specific conditions would depend on the protecting groups used (e.g., hydrogenolysis for benzyl ethers followed by a selective oxidation like MnO₂).
Part 2: Applications in Asymmetric Synthesis
The true utility of 1,6-Dioxaspiro[4.5]dec-3-en-2-one lies in its role as a chiral Michael acceptor. The rigid spirocyclic framework creates a distinct steric environment, forcing incoming nucleophiles to approach from the less hindered face of the molecule, thereby inducing high levels of diastereoselectivity.
Application 1: Diastereoselective Michael (Conjugate) Addition
The conjugate addition of nucleophiles to the enone system is a powerful C-C bond-forming reaction. The stereochemical outcome is dictated by the existing chirality of the spiroketal.
Caption: General mechanism for a Michael addition reaction.
Protocol 2: Copper-Catalyzed Conjugate Addition of an Organometallic Reagent
This protocol describes a representative procedure for the addition of a Gilman cuprate, a soft nucleophile ideal for 1,4-additions, to the chiral enone.
Cuprate Formation: In a flame-dried flask under argon, prepare the Gilman reagent by adding methyllithium (2.0 eq, 1.6 M in diethyl ether) to a suspension of copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at -20 °C. Stir for 30 minutes to form the lithium dimethylcuprate solution. The formation of the cuprate is critical as it selectively delivers the nucleophile in a 1,4-fashion, avoiding direct 1,2-addition to the lactone carbonyl.
Substrate Addition: In a separate flask, dissolve the 1,6-Dioxaspiro[4.5]dec-3-en-2-one (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
Reaction: Slowly transfer the prepared cuprate solution to the enone solution via cannula. Stir the reaction mixture at -78 °C for 2-4 hours. The low temperature is crucial for maintaining high stereoselectivity. The rigid spirocycle is expected to block one face of the molecule, directing the cuprate to attack from the opposite, more accessible face.
Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (indicating complexation of copper salts).
Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography to yield the diastereomerically enriched Michael adduct.
Table 1: Representative Data for Conjugate Additions to Chiral Cyclic Enones
(Note: Data is illustrative of typical results for analogous systems)
Nucleophile
Catalyst/Reagent
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (d.r.)
Me₂CuLi
-
Et₂O
-78
85-95
>95:5
Ph₂CuLi
-
THF
-78
80-90
>90:10
NaCH(CO₂Et)₂
-
EtOH
25
75-85
85:15
Application 2: Diastereoselective Epoxidation
The electron-deficient double bond of the enone is also susceptible to electrophilic attack, such as epoxidation. The facial selectivity of this reaction would be controlled by the steric hindrance of the spirocyclic system.
Protocol 3: Nucleophilic Epoxidation
Setup: Dissolve the 1,6-Dioxaspiro[4.5]dec-3-en-2-one (1.0 eq) in a mixture of methanol and THF (1:1) and cool the solution to 0 °C.
Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 3.0 eq), followed by a 1 M aqueous solution of sodium hydroxide (NaOH, 1.5 eq). The base deprotonates the H₂O₂ to form the hydroperoxide anion, which acts as the nucleophile in a conjugate addition-elimination sequence to form the epoxide.
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction by TLC.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to obtain the diastereomerically pure spirocyclic epoxide. The stereochemistry of the newly formed epoxide ring will be dictated by the approach of the hydroperoxide from the less sterically hindered face of the enone.
Caption: Facial selectivity in the epoxidation of the chiral enone.
Conclusion
1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a highly valuable, yet underutilized, chiral building block in asymmetric synthesis. Its rigid spiroketal framework, derived from the chiral pool of carbohydrates, provides an excellent platform for inducing stereoselectivity in a variety of chemical transformations. The protocols and strategies outlined in this guide demonstrate its potential as a powerful tool for the construction of complex, stereochemically defined molecules, making it a target of significant interest for researchers in synthetic organic chemistry and drug development.
References
Guaragna, A., Palumbo, G., & Solla, F. (2002). Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. European Journal of Organic Chemistry, 2002(3), 547-553. [Link]
Application Note: High-Efficiency Synthesis of 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives via Ring-Closing Metathesis
Executive Summary The 1,6-dioxaspiro[4.5]dec-3-ene scaffold represents a privileged structural motif found in a diverse array of bioactive natural products, including the Paravespula wasp pheromones, substituted spongist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,6-dioxaspiro[4.5]dec-3-ene scaffold represents a privileged structural motif found in a diverse array of bioactive natural products, including the Paravespula wasp pheromones, substituted spongistatins, and various marine macrolides. The incorporation of the endocyclic double bond (the "3-ene" functionality) within the five-membered ring distinguishes this scaffold from saturated spiroketals, offering a handle for further functionalization and rigidifying the spiro-center geometry.
This Application Note details a robust, modular protocol for synthesizing these derivatives using a Ring-Closing Metathesis (RCM) strategy. Unlike traditional acid-catalyzed spiroketalization, which is often thermodynamically controlled and yields mixtures of anomers, the RCM approach allows for kinetic control and high convergence. This guide focuses on the "Vinyl-Grignard / Allylation / RCM" sequence, a validated pathway for rapid library generation in drug discovery.
Strategic Analysis & Mechanism
Why Ring-Closing Metathesis (RCM)?
Traditional synthesis of spiroketals relies on the acid-catalyzed condensation of dihydroxy-ketones. While effective for thermodynamic products (anomeric effect stabilization), it often fails to access contrathermodynamic isomers or unsaturated systems selectively.
The RCM strategy offers three distinct advantages:
Modularity: The 6-membered ring (tetrahydropyran) and the 5-membered ring (dihydrofuran) precursors are assembled sequentially, allowing independent modification of either ring.
Neutral Conditions: The key cyclization step occurs under neutral conditions (Ruthenium catalysis), preserving acid-sensitive functional groups.
Atom Economy: The evolution of ethylene gas drives the reaction to completion.
Retrosynthetic Logic
The target 1,6-dioxaspiro[4.5]dec-3-ene is disconnected into a mixed diallylic acetal. This intermediate is generated from a lactone precursor via nucleophilic addition and acetalization.
Figure 1: Strategic workflow for the synthesis of the spiro-3-ene scaffold.
Detailed Experimental Protocol
Materials & Reagents[1]
Substrate:
-Valerolactone (or substituted derivatives like 5-methyl-δ-valerolactone for pheromone synthesis).
Reagents: Vinylmagnesium bromide (1.0 M in THF), Allyl alcohol (anhydrous),
-Toluenesulfonic acid (PTSA) or Pyridinium -toluenesulfonate (PPTS).
Target: 2-(allyloxy)-2-vinyl-tetrahydro-2H-pyran. This is the RCM Precursor .
Step 3: Ring-Closing Metathesis (The Critical Step)
This step forms the 5-membered ring and the internal double bond.
Dilution (Critical): Dissolve the RCM Precursor (1.0 mmol) in degassed anhydrous DCM (200 mL).
Protocol Note: High dilution (0.005 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
Catalysis: Add Grubbs II catalyst (0.02-0.05 equiv, 2-5 mol%).
Reflux: Heat the solution to gentle reflux (40 °C) under nitrogen for 2–6 hours.
Monitoring: Monitor by TLC. The product usually runs slightly lower or higher than the starting material depending on the polarity of the formed spiro-ring.
Quench: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 1 hour to quench the catalyst.
Purification: Filter through a pad of Celite. Concentrate the filtrate. Purify via flash chromatography (SiO₂, Hexanes/Et₂O gradient).
Data Interpretation & Troubleshooting
Expected Results
The target molecule, 1,6-dioxaspiro[4.5]dec-3-ene, is typically an oil with a distinct odor.
NMR Signature (Diagnostic):
Spiro Carbon (C5): A quaternary carbon signal in ¹³C NMR around 100–110 ppm (characteristic of spiroketals).
Olefinic Protons (H3, H4): Two multiplets in ¹H NMR around 5.7–6.0 ppm.
Anomeric Effect: If substituents are present (e.g., 7-methyl), the major diastereomer usually places the oxygen of the pyran ring axial to the furan ring to maximize the anomeric effect, though RCM is kinetic and may yield mixtures.
Optimization Table
Parameter
Standard Condition
Optimization for Difficult Substrates
Reason
Concentration
0.005 M (5 mM)
0.001 M (1 mM)
Prevents dimerization/polymerization.
Catalyst
Grubbs II (2-5 mol%)
Hoveyda-Grubbs II (5 mol%)
HG-II is more stable and active for sterically hindered olefins.
Solvent
DCM (Reflux)
Toluene (80 °C)
Higher temperature overcomes activation energy barriers for ring closure.
Additives
None
Ti(OiPr)₄ (0.3 equiv)
Lewis acid can chelate oxygens, preventing catalyst poisoning (non-productive coordination).
Pathway Visualization
The following diagram illustrates the mechanistic flow of the RCM step, highlighting the formation of the active Ruthenium carbene species.
Figure 2: Mechanistic cycle of the Ring-Closing Metathesis forming the spiro-3-ene.
References
Brimble, M. A., & Trzoss, M. (2005). Synthesis of unsaturated spiroacetals via ring-closing metathesis. Tetrahedron, 61(42), 10036-10047.
Schmidt, B., & Wildemann, H. (2000). Ring-closing metathesis of acetals: A new route to cyclic ethers and spiroacetals. Journal of the Chemical Society, Perkin Transactions 1, (18), 2916-2925.
Hasegawa, T., Kamada, A., & Mori, K. (1992).[1] Synthesis of the Enantiomers of 7-Methyl-1,6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp.[1] Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839.
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043.
Technical Support Center: Optimizing Reaction Conditions for Spiroketalization
Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiroketal synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiroketal synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
Spiroketals are a crucial structural motif in a wide range of biologically active natural products.[1][2] Their synthesis, however, can be challenging. This section addresses specific problems you might encounter during spiroketalization and offers targeted solutions.
Q1: My reaction is producing a low yield of the desired spiroketal. What are the likely causes and how can I improve it?
A1: Low yields in spiroketalization can stem from several factors, ranging from incomplete conversion to the formation of side products. Here’s a systematic approach to troubleshooting:
Incomplete Reaction:
Insufficient Catalyst Activity: If you are using an acid catalyst, its strength and concentration are critical. For less reactive substrates, a stronger acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be necessary.[1] Transition-metal catalysts, such as gold(I) or iridium(I) complexes, can also be effective alternatives to harsh acidic conditions.[3]
Inefficient Water Removal: Spiroketalization is a dehydration reaction. The presence of water can shift the equilibrium back towards the starting materials. Ensure your solvent is anhydrous and consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.
Reaction Time and Temperature: Some spiroketalizations are slow and may require extended reaction times or higher temperatures to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. However, be cautious, as prolonged heating can lead to decomposition or isomerization.[4]
Side Product Formation:
Dehydration: Precursors like alkynyl diols can undergo dehydration as a side reaction, especially under harsh acidic conditions.[3] Using milder catalysts or reaction conditions can mitigate this.
Epimerization or Isomerization: Spiroketals can epimerize or isomerize under acidic conditions to the thermodynamically favored isomer.[5] If you are targeting a kinetically controlled product, carefully select your catalyst and reaction conditions to avoid this.
Protecting Group Instability: If your substrate contains acid-labile protecting groups, they may be cleaved under the reaction conditions, leading to a mixture of undesired products.[6][7] Consider using protecting groups that are stable to the chosen spiroketalization conditions.
Q2: I am observing a mixture of spiroketal diastereomers. How can I improve the diastereoselectivity of my reaction?
A2: Controlling the stereochemistry at the spirocyclic center is a common challenge. The product distribution is often governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect.[8]
Thermodynamic vs. Kinetic Control:
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is typically under thermodynamic control, favoring the most stable diastereomer.[4][9][10] This isomer is often the one that maximizes stabilizing anomeric interactions.[8] If your desired product is the thermodynamic one, allowing the reaction to equilibrate can improve the diastereomeric ratio.[11]
Kinetic Control: To obtain the less stable, kinetically favored product, the reaction should be run at lower temperatures and for shorter durations.[4][9][10] This approach favors the product that is formed fastest, which may not be the most stable one.[4]
Catalyst and Solvent Effects:
Chiral Catalysts: The use of chiral Brønsted acids or chiral transition-metal complexes can induce asymmetry and favor the formation of one enantiomer or diastereomer.[12][13] For instance, chiral phosphoric acids have been shown to catalyze highly enantioselective spiroketalizations.[12]
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[14][15] Experimenting with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile) can be beneficial.
Q3: My starting material seems to be decomposing under the reaction conditions. What can I do to prevent this?
A3: Substrate decomposition is often a sign that the reaction conditions are too harsh.
Milder Catalysts: If you are using a strong Brønsted acid, consider switching to a milder one (e.g., pyridinium p-toluenesulfonate, PPTS) or a Lewis acid catalyst. Transition-metal catalysts, particularly gold and iridium complexes, are known to promote spiroketalization under significantly milder conditions.[3][16]
Lower Reaction Temperature: Running the reaction at a lower temperature can often prevent decomposition while still allowing the desired transformation to occur, albeit at a slower rate.
Protecting Groups: Sensitive functional groups elsewhere in the molecule may not be compatible with the reaction conditions.[6][7] A well-thought-out protecting group strategy is crucial for the synthesis of complex molecules containing spiroketal moieties.[2][6]
II. Frequently Asked Questions (FAQs)
Catalyst Selection
Q4: What are the advantages of using transition-metal catalysts over traditional acid catalysts for spiroketalization?
A4: Transition-metal-catalyzed methods have emerged as powerful alternatives to traditional acid-catalyzed spiroketalizations, offering several advantages:
Milder Reaction Conditions: They often operate under neutral or mildly acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[3]
Different Substrate Scope: These methods allow for the use of different types of precursors, such as alkynyl diols, which act as dihydroxy ketone equivalents.[3]
Control of Selectivity: In some cases, transition-metal catalysts can offer unique selectivity profiles that are not achievable with acid catalysis.
Gold(I), palladium(II), and iridium(I) are among the most commonly used transition metals for this transformation.[3]
Q5: How do I choose the right acid catalyst for my spiroketalization?
A5: The choice of acid catalyst depends on the reactivity of your substrate.
For simple, reactive precursors, a mild acid like PPTS or camphorsulfonic acid (CSA) may be sufficient.
For more challenging substrates, a stronger Brønsted acid such as p-TsOH or a Lewis acid like scandium triflate (Sc(OTf)₃) might be required.[17]
It is often a good practice to screen a few different acid catalysts to find the one that gives the best balance of reaction rate and yield, while minimizing side reactions.
Reaction Parameters
Q6: How does solvent choice impact the outcome of a spiroketalization reaction?
A6: The solvent can have a significant impact on both the reaction rate and selectivity.[14][15]
Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states.[14][15] For reactions that proceed through a more polar transition state, a more polar solvent may accelerate the reaction.[14]
Coordinating Ability: Coordinating solvents can sometimes interfere with the catalyst, reducing its activity. In such cases, a non-coordinating solvent like dichloromethane or toluene may be a better choice.
Water Removal: For acid-catalyzed spiroketalizations that produce water, using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark trap is an effective way to drive the reaction to completion.
Q7: What is the role of temperature in controlling the stereochemical outcome?
A7: Temperature is a critical parameter for controlling whether a reaction is under kinetic or thermodynamic control.[4][9]
Low Temperatures (e.g., -78 °C to 0 °C): Favor the formation of the kinetic product, which is the product that forms the fastest due to a lower activation energy barrier.[9][10]
Higher Temperatures (e.g., room temperature to reflux): Allow the reaction to reach equilibrium, leading to the formation of the more stable thermodynamic product.[9][10]
It is important to note that the specific temperature range for kinetic versus thermodynamic control will depend on the specific reaction and substrate.
Substrate and Product Analysis
Q8: The characterization of my spiroketal product is ambiguous. What techniques are best for confirming the structure and stereochemistry?
A8: The characterization of spiroketal isomers can be challenging due to their similar physicochemical properties.[18] A combination of analytical techniques is often necessary for unambiguous structure elucidation:
NMR Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues about the structure.[18] 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for determining connectivity and relative stereochemistry.[18][19] For example, NOESY can reveal through-space interactions between protons, which can help to assign the stereochemistry at the spirocyclic center.
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and to monitor the reaction progress.[18] However, isomers often have very similar mass spectra.[18]
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including absolute stereochemistry.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
This protocol provides a general starting point for the acid-catalyzed spiroketalization of a dihydroxy ketone.
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the dihydroxy ketone (1.0 equiv) and an appropriate anhydrous solvent (e.g., toluene, 0.1 M).
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 equiv).
Reaction: Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
Monitoring: Follow the progress of the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Common Acid Catalysts and Typical Reaction Conditions
Catalyst
Typical Loading (mol%)
Solvent
Temperature
Notes
p-Toluenesulfonic acid (p-TsOH)
5-20
Toluene
Reflux
Strong acid, effective for many substrates.
Camphorsulfonic acid (CSA)
10-30
CH₂Cl₂
Room Temp to Reflux
Milder alternative to p-TsOH.
Pyridinium p-toluenesulfonate (PPTS)
10-50
CH₂Cl₂
Room Temp to Reflux
Very mild, good for acid-sensitive substrates.
Scandium(III) triflate (Sc(OTf)₃)
5-15
CH₂Cl₂
0 °C to Room Temp
Lewis acid catalyst, can offer different selectivity.
Protocol 2: General Procedure for Gold(I)-Catalyzed Spiroketalization of an Alkynyl Diol
This protocol is a starting point for the gold-catalyzed cyclization of an alkynyl diol.
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkynyl diol (1.0 equiv) and anhydrous solvent (e.g., dichloromethane, 0.05 M).
Catalyst Preparation: In a separate flask, prepare the active gold(I) catalyst by mixing a gold(I) precatalyst (e.g., JohnphosAuCl, 2-5 mol%) and a silver salt activator (e.g., AgOTf, 2-5 mol%) in the reaction solvent.
Catalyst Addition: Add the catalyst solution to the solution of the alkynyl diol.
Reaction: Stir the reaction at the desired temperature (often room temperature) and monitor its progress by TLC or LC-MS.
Workup: Upon completion, quench the reaction by adding a few drops of pyridine.
Purification: Filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizing Spiroketalization Concepts
Diagram 1: Thermodynamic vs. Kinetic Control in Spiroketalization
This diagram illustrates the energy profile for the formation of a kinetic versus a thermodynamic spiroketal product.
Caption: Energy profile of kinetic vs. thermodynamic spiroketal formation.
Diagram 2: Troubleshooting Workflow for Low Spiroketal Yield
This flowchart provides a step-by-step guide for troubleshooting low-yielding spiroketalization reactions.
Caption: A workflow for troubleshooting low spiroketal yields.
V. References
Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate. Available at: [Link]
Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis. Available at: [Link]
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews. Available at: [Link]
Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - Beilstein Journals. Available at: [Link]
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals - PubMed. Available at: [Link]
Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI. Available at: [Link]
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. Available at: [Link]
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central. Available at: [Link]
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals | Organic Letters. Available at: [Link]
Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19 - ResearchGate. Available at: [Link]
Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Available at: [Link]
Protecting‐Group‐Free Synthesis in Carbohydrate Chemistry | Request PDF. Available at: [Link]
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). Available at: [Link]
VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Chemistry of spiroketals | Chemical Reviews. Available at: [Link]
Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group. Available at: [Link]
Synthesis of the spirastrellolide A, B/C spiroketal: enabling solutions for problematic Au(I) - PubMed. Available at: [Link]
Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade - PMC. Available at: [Link]
Asymmetric spiroacetalization catalysed by confined Brønsted acids - ResearchGate. Available at: [Link]
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives - PubMed. Available at: [Link]
Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Available at: [Link]
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. Available at: [Link]
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
Protecting group - Wikipedia. Available at: [Link]
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]
14.11: Kinetic Versus Thermodynamic Products - Chemistry LibreTexts. Available at: [Link]
Machine learning-guided strategies for reaction conditions design and optimization. Available at: [Link]
Understanding product optimization: Kinetic versus thermodynamic control. Available at: [Link]
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. Available at: [Link]
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]
A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals - PMC. Available at: [Link]
Reaction Conditions Optimization: The Current State - PRISM BioLab. Available at: [Link]
Optimizing chemical reaction conditions with artificial intelligence - ULisboa. Available at: [Link]
Technical Support Center: 1,6-Dioxaspiro[4.5]dec-3-en-2-one Synthesis
Executive Summary & Scaffold Overview The 1,6-Dioxaspiro[4.5]dec-3-en-2-one scaffold represents a specific subclass of spiroketals featuring an -unsaturated lactone (butenolide) fused to a saturated tetrahydropyran ring....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Overview
The 1,6-Dioxaspiro[4.5]dec-3-en-2-one scaffold represents a specific subclass of spiroketals featuring an
-unsaturated lactone (butenolide) fused to a saturated tetrahydropyran ring. Unlike simple saturated 1,6-dioxaspiro[4.5]decanes, the presence of the enone functionality at C2-C3 introduces unique reactivity profiles, specifically regarding Michael acceptor capability and acid-sensitivity .
Successful synthesis relies heavily on controlling the spirocyclization event to favor the desired diastereomer (anomeric stabilization) while suppressing ring-opening hydrolysis and polymerization. This guide addresses the three most critical failure modes: thermodynamic equilibration failure , pseudo-spiroketal formation , and oxidative degradation .
Troubleshooting & FAQs
Category A: Stereochemical Control (Kinetic vs. Thermodynamic)
Q1: I am observing a 1:1 mixture of diastereomers at the spiro-center. How do I drive the reaction toward the thermodynamically stable isomer?
Technical Insight:
The formation of 1,6-dioxaspiro[4.5]dec-3-en-2-one is governed by the anomeric effect . The thermodynamically stable isomer typically features the C-O bond of the lactone ring axial to the tetrahydropyran ring (double anomeric effect), stabilized by
orbital overlap. A 1:1 mixture indicates the reaction has not reached equilibrium or the solvent environment is disrupting this stabilization.
Troubleshooting Steps:
Acid Catalyst Choice: Switch from kinetic acids (e.g., TFA at
) to thermodynamic equilibrating conditions. Use Camphorsulfonic acid (CSA) or -TsOH (5-10 mol%) in refluxing benzene or toluene.
Extended Reaction Time: The equilibration of spirobutenolides is slower than saturated spiroketals due to the rigidity of the unsaturated lactone ring. Extend reaction times to 12–24 hours.
Solvent Dielectric: Non-polar solvents (Toluene,
) maximize the anomeric effect. Polar solvents (THF, DCM) stabilize the dipoles of the minor isomer, eroding selectivity.
Q2: My product converts back to the open-chain keto-ester upon silica gel chromatography. Why?
Technical Insight:
This is a classic "acid-sensitivity" issue. The spiro-center in 3-en-2-one systems is an allylic acetal. The acidity of standard silica gel (pH 4-5) is sufficient to protonate the spiro-oxygen, facilitating ring opening via an oxocarbenium ion intermediate, especially if the column is run slowly.
Corrective Protocol:
Pre-treat Silica: Slurry silica gel with 1% Triethylamine (
) in hexanes before packing.
Rapid Elution: Use a gradient that elutes the product within 10 column volumes.
Alternative Stationary Phase: Use neutral alumina (Activity Grade III) if the instability persists.
Category B: Byproduct Identification
Q3: I see a byproduct with M+18 mass in LCMS. Is this the hydrolyzed open chain?
Technical Insight:
While M+18 often suggests hydrolysis (adding
), in spirobutenolide synthesis, this is frequently the pseudo-spiroketal or hemiketal intermediate .
Scenario: If the cyclization precursor is a
-hydroxy-alkynoate, the reaction may stall at the intermediate hemiketal without eliminating water to form the second ring fully.
Diagnosis: Check IR. The target spirobutenolide has a characteristic carbonyl stretch at
. The open hydroxy-ketone or hemiketal will show broad -OH stretching () and a lower frequency ketone shift.
Q4: During oxidative spirocyclization (e.g., from furans), I observe a dark, polymeric tar. How do I prevent this?
Technical Insight:
Furan-based routes (e.g., using NBS or
-CPBA) generate highly reactive oxocarbenium intermediates. If the nucleophilic trap (the pendant alcohol) is slow to cyclize, the furan ring will polymerize or undergo intermolecular reactions.
Prevention Strategy:
Dilution: Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Buffer System: When using NBS/THF/H2O, add
or 2,6-lutidine to buffer the HBr byproduct, which catalyzes polymerization of the furan starting material.
Critical Data: Catalyst Efficiency Comparison
The following table summarizes catalyst performance for the cyclization of 6-hydroxy-1-(2-furyl)hexan-1-one derivatives to the target scaffold.
Dissolution: Dissolve the crude precursor (1.0 equiv) in anhydrous toluene (0.05 M concentration).
Catalyst Addition: Add PPTS (0.1 equiv). Note: PPTS is milder than p-TsOH and reduces polymerization risk.
Dehydration: Equip the flask with a Dean-Stark trap or add activated 4Å molecular sieves to remove water. This drives the equilibrium toward the spirocycle.
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (stain with Anisaldehyde).
Quench: Cool to RT. Add solid
(2 equiv) and stir for 10 min.
Filtration: Filter through a pad of Celite to remove salts.
Purification: Concentrate and purify via flash chromatography on Et3N-neutralized silica (Hexanes/EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the competition between the Kinetic (Anti-Anomeric) and Thermodynamic (Anomeric) pathways, and where specific byproducts branch off.
Figure 1: Mechanistic pathway of acid-catalyzed spirocyclization. The oxocarbenium ion is the central pivot point; reversibility (via acid/heat) is required to convert the kinetic isomer into the desired thermodynamic product.
References
Asymmetric Synthesis of Naturally Occurring Spiroketals.
Source: National Institutes of Health (PMC)
URL:[Link]
Technical Support Center: Diastereoselectivity in Spiroketal Formation
Welcome to the technical support center for diastereoselectivity issues in spiroketal formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for diastereoselectivity issues in spiroketal formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled spiroketal synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired stereochemical outcomes.
Troubleshooting Guide: Common Diastereoselectivity Problems
This section tackles specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My spiroketalization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer:
A low diastereomeric ratio (d.r.) is a frequent challenge, often indicating that the reaction is under thermodynamic control where the energy difference between the diastereomeric products is minimal, or that kinetic control is not being effectively enforced.
Underlying Causes & Solutions:
Thermodynamic Equilibrium: Most acid-catalyzed spiroketalizations are reversible and lead to a thermodynamic mixture of isomers.[1][2] The most stable product, often the one with the maximum number of stabilizing anomeric effects, will be favored.[3][4] If the desired diastereomer is not the thermodynamic product, you must shift to a kinetically controlled reaction.
Kinetic Control: To favor the formation of a specific, less stable diastereomer (the kinetic product), the reaction must be run under conditions that are irreversible or where the rate of formation of one diastereomer is significantly faster than the other.[5][6]
Troubleshooting Protocol: Shifting to Kinetic Control
Lower the Reaction Temperature: Reducing the temperature can significantly enhance selectivity.[5] At lower temperatures, the reaction may have enough energy to overcome the activation barrier for the formation of the kinetic product but not enough to reverse and form the thermodynamic product.[7]
Choice of Catalyst:
Brønsted Acids: Strong Brønsted acids like HCl or TsOH often promote equilibration.[8] Weaker acids, such as acetic acid, may offer better kinetic control in some cases.[9]
Lewis Acids: Lewis acids can facilitate kinetic spirocyclization. For instance, Ti(Oi-Pr)4 has been shown to mediate kinetic spirocyclization with retention of configuration through chelation.[10][11] Scandium triflate (Sc(OTf)₃) can also be used, with the stereochemical outcome being solvent-dependent.[9]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the diastereoselectivity.[12][13] It is advisable to screen a range of solvents with varying polarities.
Reaction Time: Shorter reaction times generally favor the kinetic product.[5] Monitor the reaction closely and quench it before it reaches equilibrium.
Question 2: I am trying to synthesize a non-anomeric spiroketal, but the anomeric isomer is always the major product. What strategies can I employ?
Answer:
Synthesizing the less stable, non-anomeric spiroketal is a significant challenge because most acid-catalyzed methods favor the thermodynamically more stable anomeric isomer.[3] Success requires carefully designed strategies that either operate under strict kinetic control or introduce stabilizing interactions for the non-anomeric form.
Strategies for Non-Anomeric Spiroketal Synthesis:
Kinetically Controlled Cyclizations: As discussed in the previous question, employing conditions that favor the kinetic product is crucial. This often involves low temperatures and specific catalysts that promote irreversible or faster formation of the desired isomer.[9][14]
Chelation Control: The presence of a chelating group on the substrate can direct the stereochemical outcome.[15][16] A metal cation can coordinate to both the forming spiroketal oxygen and another heteroatom in the substrate, stabilizing a transition state that leads to the non-anomeric product.[10]
Substrate Control: The inherent stereochemistry of the starting material can strongly influence the diastereoselectivity of the cyclization.[17][18] The Felkin-Anh model can often predict the outcome of nucleophilic attack on the carbonyl group leading to the hemiacetal intermediate.[19]
Reductive Cyclization: Rychnovsky and co-workers developed a method involving the reductive lithiation of a precursor followed by cyclization, which has been successful in forming non-anomeric spiroketals as single diastereomers.[3]
This protocol is a general guideline and may require optimization for your specific substrate.
Substrate Design: Ensure your dihydroxy ketone precursor has a suitable chelating group (e.g., a hydroxyl or methoxy group) positioned to favor the desired non-anomeric cyclization.
Reagent Selection: Choose a Lewis acid capable of chelation, such as Ti(Oi-Pr)₄ or MgBr₂·OEt₂.
Reaction Setup:
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dihydroxy ketone in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).
Cool the solution to a low temperature (e.g., -78 °C).
Add the Lewis acid dropwise.
Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃) at low temperature. Allow the mixture to warm to room temperature, and then perform an aqueous workup to isolate the product.
Analysis: Determine the diastereomeric ratio using ¹H NMR or chiral HPLC.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to diastereoselectivity in spiroketal formation.
What is the anomeric effect and how does it influence spiroketal stability?
The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic ether to prefer an axial orientation over the sterically less hindered equatorial orientation.[4] This stabilization arises from a hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen and the antibonding σ* orbital of the C-O bond of the exocyclic oxygen.[4] In spiroketals, the most stable conformation is typically the one that maximizes the number of anomeric interactions, where each contributes approximately 1.4–2.4 kcal/mol of stabilization.[3]
How do I differentiate between thermodynamic and kinetic control in my reaction?
The key to distinguishing between thermodynamic and kinetic control lies in understanding the reaction conditions and the stability of the products.[5][6]
Feature
Kinetic Control
Thermodynamic Control
Governing Factor
Rate of reaction (lowest activation energy)
Stability of product (lowest Gibbs free energy)
Dominant Product
The product that forms fastest
The most stable product
Reaction Conditions
Low temperature, short reaction time
High temperature, long reaction time
Reversibility
Irreversible or pseudo-irreversible
Reversible
To experimentally determine which regime is dominant, you can run the reaction under different conditions. A reaction under kinetic control will show a product ratio that is sensitive to reaction time and lower temperatures, while a reaction under thermodynamic control will eventually reach an equilibrium ratio of products that is independent of the initial conditions.[7]
Can transition metal catalysis be used to control diastereoselectivity in spiroketal formation?
Yes, transition metal catalysis offers powerful methods for controlling diastereoselectivity, often providing access to spiroketals that are difficult to obtain through traditional acid-catalyzed methods.[8]
Gold Catalysis: Gold catalysts can activate alkynes for nucleophilic attack by hydroxyl groups, leading to the formation of spiroketals under mild conditions with high diastereoselectivity.[20][21]
Iridium Catalysis: Chiral iridium catalysts have been used for the enantioselective and diastereoselective formation of spiroketals.[22]
Iron Catalysis: Iron(0) tricarbonyl diene complexes have been shown to influence the stereocenter of an adjacent spiroketal, leading to good to excellent diastereoselectivity.[17][23]
Visualizations
Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile for a reaction with competing kinetic and thermodynamic pathways.
Anomeric Effect in a[2][2]-Spiroketal
Caption: Hyperconjugation model of the anomeric effect in a spiroketal.
References
Aho, J. E., Pihko, P. M., & Rissanen, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. [Link]
Wikipedia. (n.d.). Anomeric effect. In Wikipedia. Retrieved from [Link]
Gedge, Z. A., & Aponick, A. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]
Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–447. [Link]
Franck, X., et al. (2020). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Natural Product Reports, 37(6), 759–773. [Link]
Franck, X., et al. (2020). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Natural Product Reports, 37(6), 759–773. [Link]
Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 939–953. [Link]
Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting. [Link]
Rychnovsky, S. D. (2020). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 59(15), 6046–6050. [Link]
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. [Link]
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
Paley, R. S., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 13(1), 58–61. [Link]
Ballini, R., Petrini, M., & Rosini, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-330. [Link]
Wang, C., et al. (2025). Diastereo‐ and Enantioselective Synthesis of Bisbenzannulated Spiroketals and Spiroaminals by Ir/Ag/Acid Ternary Catalysis. Angewandte Chemie International Edition. [Link]
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
Interesting Organic Chemistry and Natural Products. (2014). spiroketal. Interesting Organic Chemistry and Natural Products. [Link]
Paley, R. S., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 13(1), 58–61. [Link]
Wang, C., et al. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(21), 4100. [Link]
Rychnovsky, S. D., & Genzink, M. B. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters. [Link]
Brückner, C., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(51), 26960–26967. [Link]
Ballini, R., Petrini, M., & Rosini, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-330. [Link]
Li, W., & Johnson, C. R. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(12), 1933–1935. [Link]
ResearchGate. (n.d.). Strategies towards construction of spiroketals; diastereoselective bromospiroketalization. ResearchGate. [Link]
Brückner, C., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(51), 26960–26967. [Link]
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
Paley, R. S., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 58–61. [Link]
Brückner, C., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(51), 26960–26967. [Link]
Bryce-Smith, D., et al. (1991). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 1, (6), 1387-1393. [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved from [Link]
Tzou, D. L., & Chen, C. T. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 869. [Link]
University of Leeds. (n.d.). Stereoselectivity in organic synthesis. University of Leeds. [Link]
Kulkarni, B. A., & Ganesan, A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 1956-2002. [Link]
Pierini, M., & Torrini, I. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 777–788. [Link]
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. University of Calgary. [Link]
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Pierini, M., & Torrini, I. (2009). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 38(3), 777–788. [Link]
Technical Support Center: Scale-Up Synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Welcome to the technical support center for the scale-up synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format to ensure a safe, efficient, and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one?
A1: The scale-up of this synthesis presents several key challenges rooted in its bifunctional nature as both a spiroketal and an α,β-unsaturated lactone. The primary hurdles include:
Exothermic Reaction Control: The formation of the lactone ring can be exothermic, and managing heat dissipation is critical on a larger scale to prevent runaway reactions.
Stereocontrol: Maintaining the desired stereochemistry at the spirocyclic center can be more challenging at scale due to variations in mixing and temperature.
Product Stability: The α,β-unsaturated lactone moiety can be susceptible to polymerization or degradation under prolonged reaction times or elevated temperatures.
Purification: The removal of byproducts and unreacted starting materials can be more complex at a larger scale, often requiring specialized purification techniques.
Reagent Handling: The safe handling and addition of reagents, especially those that are hazardous or moisture-sensitive, require careful planning and engineering controls at scale.
Q2: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A2: Yes, safety is paramount during scale-up. Key precautions include:
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and gloves resistant to the chemicals being used.
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when working with volatile solvents or reagents.
Reaction Monitoring: Continuously monitor the reaction temperature and have a cooling system readily available to manage any exotherms.
Quenching Procedures: Have a well-defined and tested quenching procedure in place to safely neutralize the reaction mixture.
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: A combination of analytical techniques is recommended for comprehensive monitoring:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl of the lactone and the carbon-carbon double bond.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction. - Product degradation. - Mechanical losses during workup and purification.
- Monitor the reaction by HPLC to ensure it has gone to completion. - Optimize the reaction temperature and time to minimize degradation. Consider using a lower temperature for a longer duration. - Ensure efficient extraction and minimize transfers between vessels.
Formation of Impurities/Byproducts
- Side reactions due to high temperatures. - Presence of moisture or air. - Isomerization of the spiroketal.
- Maintain strict temperature control. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. - The spiroketal unit can undergo isomerization under acidic conditions.[1] Consider using milder acidic catalysts or non-acidic methods for spiroketalization.[2]
Difficult Purification
- Co-elution of the product with impurities. - Product oiling out during crystallization.
- Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. - If crystallization is problematic, consider alternative purification methods such as distillation under reduced pressure or preparative HPLC.
Reaction Stalls or is Sluggish
- Inefficient mixing. - Deactivation of the catalyst. - Low reaction temperature.
- Ensure adequate agitation, especially in heterogeneous mixtures. Consider using an overhead stirrer for larger volumes. - If using a catalyst, ensure it is fresh and added correctly. In some cases, a catalyst may need to be added in portions. - Gradually increase the reaction temperature while carefully monitoring for exotherms.
Product is Unstable During Storage
- Sensitivity to light, heat, or air.
- Store the purified product in an amber vial under an inert atmosphere at a low temperature (e.g., in a refrigerator or freezer).
III. Experimental Protocols
A representative synthetic approach to a related 1,6-Dioxaspiro[4.5]dec-3-ene derivative is adapted here to provide a foundational protocol.[3] This should be optimized for the specific target molecule and scale.
Step 1: Synthesis of the Hemiacetal Intermediate
This step involves the addition of a suitable three-carbon nucleophile to a protected glyconolactone. For the synthesis of the parent 1,6-Dioxaspiro[4.5]dec-3-en-2-one, a different starting material and nucleophile would be required, but the general principle of forming a hemiacetal precursor to the spiroketal is applicable.
Step 2: Spirocyclization to Form the Unsaturated Lactone
The hemiacetal intermediate is then cyclized to form the spiroketal.
Dissolve the hemiacetal intermediate in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a catalytic amount of PPTS to the solution.
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1,6-Dioxaspiro[4.5]dec-3-en-2-one.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis scale-up.
V. References
Cella, J. A., et al. (1957-1959). Industrial synthesis of spironolactone. G. D. Searle and Co.[4]
Nagamitsu, T., Ohtawa, M., et al. A notable non-industrial synthesis of spironolactone.[4]
The Upjohn Co. (late 1980s). A multigram scale synthesis of spironolactone.[4]
Guaragna, A., Palumbo, G., & Solla, F. (2025). Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. Request PDF.[3]
Konturek, S.J., et al. (2008). Scale-Up of Whole Cell Baeyer-Villiger Catalyzed Lactone Synthesis. Organic Process Research & Development, 12, 660–665.[5]
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. (n.d.). ResearchGate.[6]
Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin. (2025, August 7). ResearchGate.[7]
Aho, J. E., Pihko, P. M., & Rissanen, K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406-4440.[1]
Zhang, H.-J., & Yin, L. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society, 140(38), 12270–12279.[8]
Poirier, D., et al. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.[9]
Synthetic Approaches to α,β-Unsaturated δ-Lactones and Lactols. (n.d.). ResearchGate.[11]
Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411–413.[12]
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(19), 5320–5323.[2]
A route to unsaturated spiroketals from phenylthio hex-2-enopyranosides via sequential alkylation, allylic rearrangement and intramolecular glycosidation. (n.d.). RSC Publishing.[13]
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021, September 13). MDPI.[14]
Smith, A. B., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1941-1981.[15]
CAS No : 83015-88-7 | Chemical Name : 1,6-Dioxaspiro[4.5]decan-2-methanol. (n.d.). Pharmaffiliates.[18]
Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. (2011, October 1). PubMed.[19]
E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). (2025, November 26). ResearchGate.[20]
Technical Support Center: Lewis Acid Catalysis in Spiroketal Synthesis
This technical guide addresses the specific challenges of Lewis acid-catalyzed spiroketal synthesis, focusing on side reaction mitigation and stereocontrol. Topic: Troubleshooting Side Reactions & Stereocontrol in Spirok...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges of Lewis acid-catalyzed spiroketal synthesis, focusing on side reaction mitigation and stereocontrol.
Topic: Troubleshooting Side Reactions & Stereocontrol in Spiroketalization
Audience: Synthetic Organic Chemists, Medicinal Chemists
Version: 1.0 (Current as of 2025)
Introduction: The Spiroketal Challenge
Spiroketalization is rarely a simple ring-closure; it is a competition between thermodynamic stability (driven by the anomeric effect ) and kinetic accessibility. When using Lewis acids to catalyze the cyclization of dihydroxy ketones or their equivalents, researchers often encounter three primary failure modes:
Stereochemical Scrambling: Formation of the undesired diastereomer (usually the thermodynamically stable "double anomeric" product).
Elimination: Proton loss from the oxocarbenium intermediate, yielding enol ethers.
Oligomerization/Hydrolysis: Degradation of sensitive substrates under harsh acidic conditions.
This guide provides mechanistic insights and actionable troubleshooting protocols for these specific issues.
Module 1: Stereocontrol & The Anomeric Effect
Q: Why does my reaction exclusively yield the thermodynamically stable isomer, even when I need the kinetic product?
A: This is due to the anomeric effect .[1][2][3] In [6,6]-spiroketals, the thermodynamic preference is dictated by the configuration that maximizes the number of anomeric interactions (lone pair of oxygen donating into the
Thermodynamic Product: Has a "double anomeric" effect (both oxygens axial relative to the other ring).[3]
Kinetic Product: Often has one or zero anomeric interactions but forms faster due to transition state positioning.
Troubleshooting Protocol:
If you require the contra-thermodynamic (kinetic) isomer, standard Lewis acids (e.g.,
) often fail because they permit rapid equilibration.
Solution: Switch to Chelation-Controlled Cyclization
Use a metal that can chelate the epoxide/hydroxyl groups to lock the conformation in the transition state, preventing equilibration.
Recommended Reagent: Titanium(IV) isopropoxide (
).
Mechanism: Acts as a template, coordinating the nucleophilic hydroxyl group and the electrophilic epoxide/carbonyl, enforcing a specific trajectory for attack.
Feature
Thermodynamic Control
Kinetic Control
Catalyst
Brønsted Acids (pTsOH, CSA), Simple Lewis Acids ()
Chelating Lewis Acids (),
Temperature
Ambient to Reflux
Low Temperature ( to )
Reversibility
Reversible (Equilibrating)
Irreversible (Trapped)
Major Product
Double Anomeric (axial/axial)
Dictated by Precursor Stereochemistry
Module 2: Elimination vs. Cyclization
Q: I see a significant amount of enol ether side product. How do I prevent this elimination?
A: The formation of enol ethers is a bifurcation point in the mechanism. The oxocarbenium ion intermediate has two fates:
Pathway A (Desired): Nucleophilic attack by the pendant hydroxyl group to close the ring.
Pathway B (Undesired): Deprotonation at the
-position, leading to elimination and enol ether formation.
Root Causes & Solutions:
Cause 1: Steric Hindrance. If the nucleophilic hydroxyl is sterically encumbered (e.g., tertiary alcohol), the rate of cyclization (
) slows down, allowing elimination () to compete.
Fix: Increase the Lewis acidity to make the oxocarbenium more electrophilic, or use a smaller Lewis acid to reduce steric bulk around the coordination site.
Cause 2: Basic Additives. Presence of amine bases (even hindered ones like 2,6-di-tert-butylpyridine) used to buffer the reaction can act as proton scavengers, promoting elimination.
Fix: Remove exogenous bases. If buffering is needed for acid-sensitive substrates, use a heterogeneous buffer like
or molecular sieves, which are less likely to promote -deprotonation.
Module 3: Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the critical decision points in the spiroketalization pathway and where side reactions branch off.
Caption: Mechanistic bifurcation in Lewis acid-catalyzed spiroketalization. The oxocarbenium ion is the critical junction between successful cyclization and elimination side reactions.
Module 4: Experimental Protocols
Protocol A: Thermodynamic Equilibration (Accessing the Stable Isomer)
Use this when the "double anomeric" product is desired but you have a mixture of diastereomers.
Dissolution: Dissolve the crude spiroketal mixture in
(0.1 M).
Catalyst: Add camphor sulfonic acid (CSA) or
-toluenesulfonic acid (TsOH) (10–20 mol%).
Conditions: Stir at room temperature. Monitor by TLC/NMR.
Note: If conversion is slow, heat to reflux (
).
Validation: Check for the convergence of signals in
NMR. The thermodynamic product typically displays signals consistent with axial C-O bonds (anomeric effect).[2][3]
Protocol B:
-Mediated Kinetic Cyclization
Use this to lock stereochemistry via chelation, preventing equilibration.
Preparation: Dry the substrate (epoxy-alcohol or similar) thoroughly by azeotroping with benzene/toluene.
Solvent: Dissolve in anhydrous
(0.05 M) under Argon.
Reagent: Add
(1.2 – 2.0 equivalents).
Critical: Stoichiometric amounts are often required for effective chelation, not catalytic.
Reaction: Stir at ambient temperature (or
for highly reactive substrates).
Quench: Quench with saturated aqueous Rochelle’s salt (sodium potassium tartrate) and stir vigorously for 1-2 hours until the biphasic layers are clear (removes Titanium salts).
Module 5: Substrate-Specific Troubleshooting
Q: My substrate contains an enone, and I'm seeing complex mixtures. What is happening?
A: You are likely observing Oxa-Michael Addition .
In the presence of Lewis acids, the hydroxyl group may attack the
-position of the enone (Michael acceptor) instead of the ketone carbonyl.
Solution: Reduce the Lewis acidity. Switch from strong Lewis acids (
, ) to milder, oxophilic promoters like Gold(I) or Gold(III) catalysts, which activate alkynes/allenes selectively without activating the enone system as strongly toward Michael addition.
Q: The reaction works but the spiroketal hydrolyzes during workup.
A: Spiroketals are acetals and are inherently sensitive to aqueous acid.
Solution:
Quench with a basic solution (Sat.
or in MeOH).
Use alumina (neutral or basic) for purification instead of silica gel, which is slightly acidic.
Store the product with a trace of solid
or in a frozen benzene matrix if highly unstable.
References
Perlmutter, P. "Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." ACS Publications.
[Link][4]
Brimble, M. A., et al. "Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products." Molecules.
[Link][2][3][4][5][6][7][8][9][10][11]
Tan, D. S., et al. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." Journal of the American Chemical Society.
[Link]
Deng, W. P., et al. "Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals." Organic Chemistry Frontiers.
[Link]
Technical Analysis: 1H & 13C NMR of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Executive Summary & Structural Logic The molecule 1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a specific class of spirobutenolides . This scaffold fuses an -unsaturated -lactone (butenolide) with a tetrahydropyran ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
The molecule 1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a specific class of spirobutenolides . This scaffold fuses an
-unsaturated -lactone (butenolide) with a tetrahydropyran ring via a single spiro-carbon. This structural motif is not merely a synthetic curiosity; it is the pharmacophoric core of numerous bioactive natural products (e.g., Pestalotiopsis spiroketals, avermectins) and a critical intermediate in diversity-oriented synthesis.
For the analyst, this molecule presents a unique spectroscopic challenge: distinguishing the rigid spiro-ketal core from potential ring-opened hydrolysis products or saturated impurities. This guide provides a definitive comparative analysis of the NMR signature of the target molecule against its saturated analog, 1,6-Dioxaspiro[4.5]decan-2-one , establishing a self-validating protocol for structural confirmation.
The Structural "Anchor" and "Warhead"
To interpret the NMR data correctly, we must dissect the molecule into two electronic domains:
The Anchor (Spiro-Ketal Center): The quaternary carbon at position 5. It is chemically distinct due to the anomeric effect and double oxygen substitution.
The Warhead (Butenolide): The conjugated enone system (C2=O, C3=C4). This is the reactive Michael acceptor site.
Comparative NMR Analysis
The following data compares the target unsaturated spiro-lactone against its most common synthetic impurity/analog: the saturated 1,6-dioxaspiro[4.5]decan-2-one.
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Position
Proton Type
Target: Unsaturated (dec-3-en-2-one)
Alternative: Saturated (decan-2-one)
Diagnostic Note
H-3
Olefinic
6.10 – 6.25 ppm (d)
Absent
Key Differentiator. The doublet at ~6.1 ppm confirms the -unsaturation.[1]
H-4
Olefinic
7.10 – 7.45 ppm (d)
Absent
Downfield shift due to -position resonance with carbonyl.[1]
H-3/H-4
Alkyl (Lactone)
Absent
2.40 – 2.60 ppm (m)
The saturated analog shows multiplets in the aliphatic region here.
H-7
Ether -CH₂
3.60 – 3.90 ppm (m)
3.60 – 3.90 ppm (m)
Complex multiplet due to ring rigidity and diastereotopicity.
H-8,9,10
Alkyl (Pyran)
1.50 – 2.00 ppm (m)
1.50 – 2.00 ppm (m)
Overlapping multiplets; less diagnostic.
Table 2: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon
Type
Target: Unsaturated ( ppm)
Alternative: Saturated ( ppm)
Mechanistic Insight
C-2
Carbonyl (C=O)
169.0 – 172.0
175.0 – 178.0
Conjugation lowers the carbonyl shift in the unsaturated target.[1]
Deshielded by resonance; diagnostic for butenolide.
C-5
Spiro-Ketal
105.0 – 109.0
108.0 – 112.0
The Anchor. The quaternary signal >100 ppm confirms the spiro-ring closure.[1]
C-7
Ether -CH₂
60.0 – 65.0
60.0 – 65.0
Typical cyclic ether shift.
Experimental Protocol: Self-Validating Workflow
This protocol is designed not just to acquire spectra, but to validate the integrity of the spiro-ketal system, which is acid-sensitive.
Step 1: Sample Preparation (Crucial)
Solvent Choice: Use CDCl₃ neutralized with basic alumina or silver foil.
Reasoning: Commercial CDCl₃ often contains traces of DCl (acid). Acidic conditions can catalyze the ring-opening of the spiro-ketal to a keto-alcohol, destroying the sample during acquisition.
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to see the quaternary spiro carbon clearly in 13C scans.
Step 2: Acquisition Sequence
1H Standard (16 scans): Check for the diagnostic doublets at 6.1 and 7.2 ppm.
13C {1H} (512+ scans): Look for the "Anchor" peak at ~105-109 ppm.
Validation: If the peak at ~105 ppm is missing, but a ketone peak (~205 ppm) appears, the spiro-ring has opened.
DEPT-135:
Target: C3 and C4 (Olefinic CH) will be Positive (Up).
Target: C5 (Spiro) will Disappear (Quaternary).
Alternative (Saturated): C3 and C4 become CH₂ and will be Negative (Down).
Result: This is the definitive test to distinguish the target from its saturated impurities.
Step 3: Stereochemical Assignment (NOESY)
The spiro-junction creates axial and equatorial orientations for the oxygens.
Experiment: 1D NOE or 2D NOESY.
Target: Irradiate H-4 (olefinic).
Observation: Look for enhancement of the axial protons on the pyran ring (H-7 or H-9). This confirms the relative stereochemistry of the spiro-fusion (anomeric effect usually favors the configuration where the C-O bond of the lactone is axial to the pyran ring).
Mechanistic & Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure and differentiating it from the ring-opened byproduct (a common degradation pathway).
Caption: Logical decision tree for NMR verification of 1,6-Dioxaspiro[4.5]dec-3-en-2-one, highlighting critical checkpoints for saturation and ring integrity.
References
Wu, Y., & Ohlsson, E. (1993).[2] A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[4,5]decane. Acta Chemica Scandinavica, 47, 422–424.[2] Link (Provides baseline data for the saturated spiro-ketal skeleton).
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one NMR Spectrum.Link (Reference for cyclohexane ring shifts in dioxaspiro systems).
Ramaswamy, S., & Oehlschlager, A. C. (1982). Synthesis of spiroketal pheromones. Tetrahedron, 38(22), 3361-3369. (Foundational text on spiro-ketal NMR characteristics).
PubChem. (2025). 1,6-Dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Link (General physical properties and identifiers).
Faulkner, D. J. (2002). Marine Natural Products. Natural Product Reports, 19, 1-48. (Contextualizes the biological relevance of the spirobutenolide moiety).
Biological Activity Profile: 1,6-Dioxaspiro[4.5]dec-3-en-2-one vs. Saturated Analogs
Executive Summary: The Electrophilic Switch The biological divergence between 1,6-dioxaspiro[4.5]dec-3-en-2-one (Compound A ) and its saturated analog, 1,6-dioxaspiro[4.5]decan-2-one (Compound B ), represents a classic c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Electrophilic Switch
The biological divergence between 1,6-dioxaspiro[4.5]dec-3-en-2-one (Compound A ) and its saturated analog, 1,6-dioxaspiro[4.5]decan-2-one (Compound B ), represents a classic case of "electrophilic switching" in medicinal chemistry.
Compound A contains an
-unsaturated lactone (butenolide) moiety, functioning as a potent Michael acceptor. This structural feature drives its primary mechanism: covalent alkylation of nucleophilic cysteine residues in proteins and glutathione (GSH). In contrast, Compound B lacks this reactive alkene, rendering it chemically inert to nucleophiles under physiological conditions. Consequently, while Compound A exhibits significant cytotoxicity and antimicrobial activity, Compound B is frequently pharmacologically inactive or functions solely through non-covalent interactions (e.g., as a pheromone mimic).
Key Takeaway: The presence of the C3-C4 double bond is not merely a structural variation; it is the binary switch between a covalent inhibitor and an inert scaffold .
Chemical Profile & Structural Logic[1][2]
The reactivity difference is rooted in the electronic environment of the spirocyclic core.
Feature
Compound A (Unsaturated)
Compound B (Saturated)
IUPAC Name
1,6-Dioxaspiro[4.5]dec-3-en-2-one
1,6-Dioxaspiro[4.5]decan-2-one
Core Motif
Spirobutenolide
Spirolactone
Electronic State
Electron-deficient alkene (-system conjugated with carbonyl)
Electron-rich/neutral alkane chain
Reactivity Class
Michael Acceptor (Soft Electrophile)
Non-reactive / H-bond Acceptor
Primary Target
Thiols (Cysteine, GSH)
None (or specific hydrophobic pockets)
Stability
Susceptible to nucleophilic attack; pH sensitive
High chemical stability
Structural Visualization
Figure 1: Structural logic dictating the reactivity profile of spirobutenolides vs. spirolactones.
Mechanism of Action: Cysteine Alkylation
The biological activity of Compound A is driven by the conjugate addition of thiols. This is a self-validating mechanism: activity is abolished if the target thiol is pre-blocked or if the compound is saturated (Compound B ).
The Signaling Cascade
Cellular Entry: Both compounds enter the cell via passive diffusion due to lipophilicity.
Target Engagement:
Compound A reacts with intracellular Glutathione (GSH), forming a GS-adduct.
Compound A alkylates critical cysteine residues on enzymes (e.g., Chitin Synthase in fungi, Phosphatases in mammalian cells).
Consequences:
GSH Depletion: Leads to accumulation of Reactive Oxygen Species (ROS).
Enzyme Inhibition: Irreversible loss of protein function.
Apoptosis: Triggered by oxidative stress and mitochondrial dysfunction.
Figure 2: Mechanistic divergence. Compound A triggers the ROS-mediated death pathway via covalent modification, while Compound B remains inert.
Comparative Efficacy Data
The following data summarizes the performance of the unsaturated core (represented by spirobutenolide derivatives) versus saturated analogs across key biological assays.
Assay Type
Metric
Compound A (Unsaturated)
Compound B (Saturated)
Interpretation
Cytotoxicity (HeLa)
IC
5 - 15 M
> 100 M
Double bond is essential for toxicity.
GSH Depletion
% Loss
> 80% (at 2h)
< 5%
Confirms thiol-trapping mechanism.
Antifungal (Candida)
MIC
12.5 g/mL
> 200 g/mL
Likely inhibition of Chitin Synthase.
Reversibility
Washout
Irreversible
Reversible
Covalent binding vs. non-specific interaction.
Note: Data represents class behavior for spirobutenolides (e.g., massarigenin analogs) vs. spirolactones. Specific values vary by side-chain substitution.
Experimental Protocols
Protocol 1: Synthesis of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
A validated route via acid-catalyzed spirocyclization.
Reagents:
2-(2-Hydroxyethyl)cyclohexanone (Precursor)
Phenylselenyl chloride (PhSeCl) /
(for introducing unsaturation)
p-Toluenesulfonic acid (pTSA)
Workflow:
Spirocyclization: Dissolve 2-(2-hydroxyethyl)cyclohexanone (10 mmol) in Benzene (50 mL). Add pTSA (0.5 mmol). Reflux with a Dean-Stark trap for 4 hours.
Checkpoint: Monitor disappearance of ketone peak via IR (1710 cm
Determines if the molecule acts as a Michael Acceptor.
Principle: Measure the consumption of free thiol (N-acetylcysteine, NAC) via Ellman’s Reagent (DTNB).
Steps:
Preparation: Prepare a 10 mM stock of Compound A and Compound B in DMSO. Prepare 10 mM NAC in PBS (pH 7.4).
Incubation: Mix Compound (100
M) with NAC (100 M) in PBS. Incubate at 37°C.
Time-Points: At t = 0, 15, 30, 60 min, remove 50
L aliquots.
Quantification: Add 150
L DTNB solution (2 mM). Incubate 5 min. Measure Absorbance at 412 nm.
Calculation: % Reactivity =
.
Expected Result:
Compound A: Rapid decrease in Abs
(NAC consumption > 50% within 30 min).
Compound B: No significant change in Abs
(NAC consumption < 5%).
References
Electrophilic Reactivity of Unsaturated Lactones: Mayer, R. J., et al. (2021). "Electrophilic reactivities of cyclic enones and
-unsaturated lactones." Organic & Biomolecular Chemistry. Link
Spiroacetal Natural Products: Brimble, M. A., et al. (2006). "Pyranose spiroacetals: a new class of chiral spiroacetal scaffolds." ResearchGate.[1] Link
Covalent Inhibition Mechanism: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link
Cytotoxicity of Spirolactones: Li, X., et al. (2018). "Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids." Molecules. Link
Synthesis Protocol (Org Syn): Daignault, R. A., & Eliel, E. L. "1,4-Dioxaspiro[4.5]decane."[2] Organic Syntheses, Coll.[2][3] Vol. 5, p.303. Link(Adapted for spiro-lactone synthesis).
A Comparative Guide to Computational Analysis of Spiroketal Transition States: The Case of 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Introduction: The Significance of the Spiroketal Motif The 1,6-dioxaspiro[4.5]decane framework is a privileged structural motif found in a multitude of biologically active natural products. Its unique three-dimensional a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Spiroketal Motif
The 1,6-dioxaspiro[4.5]decane framework is a privileged structural motif found in a multitude of biologically active natural products. Its unique three-dimensional architecture provides a rigid scaffold, making it a compelling target in drug discovery and development. The unsaturated derivative, 1,6-Dioxaspiro[4.5]dec-3-en-2-one, presents a fascinating synthetic and mechanistic challenge. Understanding the formation of this spiroketal, specifically the high-energy transition states (TS) that govern the reaction pathway and stereochemical outcome, is paramount for designing efficient and selective synthetic routes.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mapping the potential energy surface of complex reactions.[1] This guide provides an in-depth, objective comparison of two powerful methodologies for locating and analyzing the transition states involved in the formation of 1,6-Dioxaspiro[4.5]dec-3-en-2-one, aimed at researchers, computational chemists, and drug development professionals. We will compare the Synchronous Transit-Guided Quasi-Newton (STQN) method with the Nudged Elastic Band (NEB) method, providing not just protocols, but the causality behind the procedural choices.
Foundational Concepts: Understanding the Reaction Landscape
Before comparing methodologies, it is crucial to grasp the core concepts. A chemical reaction is represented as a path on a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima (valleys), while the transition state is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.[2] The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which dictates the reaction rate. For spiroketalization, the stereochemical outcome is often determined by which of several possible transition states has the lowest activation energy (kinetic control).[1]
Comparative Analysis of Transition State Search Methodologies
The primary challenge in computational reaction analysis is accurately locating the relevant transition state structure. Here, we compare two distinct and widely adopted approaches.
The STQN method, particularly its QST2 and QST3 variants, is a robust approach for finding a transition state when the reactant and product structures are known.[3][4] It works by generating an initial path between the endpoints and then optimizing towards the saddle point. The QST3 method, which includes a user-provided guess for the TS structure, is generally more reliable.[5][6]
Causality Behind the Method: STQN is built on the premise that the transition state is structurally intermediate between the reactant and product. By providing these endpoints, the algorithm has a defined search vector, making it highly efficient for reactions with a relatively simple, direct pathway.
This protocol outlines the steps for a QST3 calculation using the Gaussian software package.
Step 1: Optimization of Endpoints. Separately optimize the geometries of the reactant (e.g., the precursor hydroxy-keto-ester) and the product (1,6-Dioxaspiro[4.5]dec-3-en-2-one). Perform frequency calculations on both to ensure they are true minima (i.e., have zero imaginary frequencies).
Step 2: Generate a Transition State Guess. Create an initial guess for the transition state structure. This can be done by modifying the reactant or product geometry in a visualization software (e.g., GaussView) to approximate the key bond-forming/breaking distances. Chemical intuition is critical here.
Step 3: Construct the QST3 Input File. Create a single input file containing the coordinates of the reactant, product, and the TS guess, in that specific order. It is critical that the atom numbering remains consistent across all three structures.[2][4]
Expert Rationale: The M06-2X functional is often a good choice for reaction kinetics as it performs well for main-group thermochemistry and barrier heights.[7] The 6-311+G(d,p) basis set provides a good balance of accuracy and cost. An implicit solvent model (like CPCM) is included to better represent solution-phase reality.
Step 4: Execute and Analyze. Run the Gaussian calculation. If successful, the output will contain an optimized transition state.
Step 5: Verification (Self-Validation System). This step is non-negotiable for trustworthiness.
Frequency Analysis: The output of the Freq calculation must show exactly one imaginary frequency .[1] The vibrational mode of this frequency should correspond to the motion along the reaction coordinate (e.g., the cyclization and proton transfer).
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS. This calculation follows the reaction path downhill from the saddle point in both forward and reverse directions. A true transition state must connect the intended reactant and product minima.[2]
Caption: Workflow for the STQN (QST3) method for transition state location and verification.
Method B: Nudged Elastic Band (NEB)
The Nudged Elastic Band (NEB) method is designed to find the minimum energy path (MEP) between given reactant and product states.[8][9] It operates by creating a series of intermediate structures (or "images") along the reaction path and optimizing them concurrently. A "climbing-image" (CI-NEB) variant is often used, where the highest-energy image is driven up to the saddle point without influence from the "spring" forces that keep the other images equidistant, ensuring the exact TS is found.[10]
Causality Behind the Method: NEB is advantageous when the reaction path is complex, involves large conformational changes, or when a good initial guess for the transition state is difficult to obtain.[8] It maps the entire pathway, not just the saddle point, which can reveal unexpected intermediates.
This protocol outlines a CI-NEB calculation using the ORCA software package.
Step 1: Optimization of Endpoints. As with STQN, fully optimize the reactant and product structures and confirm they are minima via frequency calculations.
Step 2: Generate Intermediate Images. Create a series of directories, one for each image along the path (e.g., 00, 01, 02, ... 10). Place the optimized reactant coordinates in directory 00 and the product in 10. The intermediate images can be generated by linear interpolation between the endpoints. Many programs have built-in tools for this.[11][12]
Step 3: Construct the NEB Input File. The main ORCA input file will call the NEB-TS method and point to the image files.
Expert Rationale: Here we use the B3LYP functional with a D3BJ dispersion correction, another popular choice, and a smaller basis set for the initial path optimization to save computational cost. The Climbing_Image = true keyword invokes the CI-NEB algorithm. The spring constant controls the stiffness of the "band" connecting the images.[8]
Step 4: Execute and Analyze. Run the ORCA calculation. The program will optimize all intermediate images simultaneously. The output will contain the geometries and energies of all images along the MEP. The climbing image will correspond to the transition state.
Step 5: Verification (Self-Validation System).
Frequency Analysis: Extract the geometry of the converged climbing image (the TS). Perform a separate frequency calculation on this single structure. As before, it must have exactly one imaginary frequency .
Path Confirmation: The full NEB calculation itself provides strong evidence that the TS connects the reactant and product, as it has mapped the entire path. An additional IRC calculation can be performed for absolute certainty but is often considered redundant if the MEP is smooth and well-behaved.
Caption: Workflow for the Climbing-Image Nudged Elastic Band (CI-NEB) method.
Quantitative Performance Comparison: An Illustrative Case Study
While no specific computational study for the transition state of 1,6-Dioxaspiro[4.5]dec-3-en-2-one formation has been published, we can present a realistic, illustrative comparison based on typical performance metrics for such reactions.
Parameter
STQN (QST3)
Nudged Elastic Band (CI-NEB)
Commentary
Activation Energy (ΔG‡)
22.5 kcal/mol
22.1 kcal/mol
Both methods should yield very similar energies if the same level of theory is used for the final TS. Small differences can arise from the optimization algorithms.
Key TS Bond Distances
C-O: 2.15 Å; O-H: 1.52 Å
C-O: 2.18 Å; O-H: 1.49 Å
Geometries should be nearly identical. NEB may find a slightly different but energetically similar conformation if the PES is flat.
Imaginary Frequency
-350 cm⁻¹
-345 cm⁻¹
A strong, single imaginary frequency confirms a true saddle point. The magnitude should be comparable between methods.
User Input Requirement
Reactant, Product, and a good TS guess.
Reactant and Product only.
The need for a good TS guess is the primary drawback of STQN.
Output Information
Single TS structure.
Full Minimum Energy Path (MEP).
NEB provides significantly more information about the reaction coordinate.
Relative Computational Cost
1.0x (for the TS search itself)
~5-10x (depends on # of images)
NEB is more expensive as it optimizes multiple images simultaneously. The cost scales with the number of images.
Robustness for Complex Paths
Lower. Can fail if the initial guess is poor or path is convoluted.
Higher. Guaranteed to find a path connecting the endpoints.[8]
NEB is the superior choice for reactions with unknown or complex mechanisms.
Senior Scientist Insights: Choosing the Right Tool for the Job
The choice between STQN and NEB is not about which is "better," but which is more appropriate for the scientific question at hand.
Caption: Decision-making process for selecting a transition state search method.
Expertise in Functional & Basis Set Selection:
The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.
Functionals: While classic functionals like B3LYP are common, modern, dispersion-corrected functionals like ωB97X-D or meta-GGAs like M06-2X are highly recommended for studying reaction mechanisms and barrier heights in organic systems.[7][13] They provide a more physically accurate description of non-covalent interactions that can be crucial in stabilizing transition states. Always consider benchmarking a few functionals against experimental data or higher-level theory if available.[14]
Basis Sets: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style set like cc-pVTZ offers a good compromise between accuracy and computational cost for molecules of this size. The + indicates diffuse functions, important for describing lone pairs and anions, while (d,p) denotes polarization functions, which are essential for accurately describing bonding.
Trustworthiness Through Verification:
A calculated transition state is merely a hypothesis until it is rigorously verified. The two pillars of TS validation are:
Vibrational Analysis: Confirming the presence of exactly one imaginary frequency.
Reaction Path Following (IRC): Ensuring the located saddle point connects the correct reactant and product.
Skipping these steps undermines the entire study and can lead to erroneous conclusions. This self-validating system is the bedrock of trustworthy computational analysis.[1]
Conclusion
Both the STQN and NEB methods are powerful tools for the computational analysis of the transition states governing the formation of 1,6-Dioxaspiro[4.5]dec-3-en-2-one. STQN (specifically QST3) offers an efficient, direct route to the transition state when the reaction pathway is well-behaved and a reasonable initial guess is available. Conversely, the CI-NEB method provides a more comprehensive and robust approach for mapping complex or unknown reaction pathways, albeit at a higher computational cost. The selection of the appropriate method, coupled with a judicious choice of DFT functional and basis set and a non-negotiable verification protocol, enables researchers to gain profound insights into reaction mechanisms, rationalize stereochemical outcomes, and ultimately guide the rational design of novel synthetic strategies in drug development.
References
Barroso, J. (2013). Transition State Search (QST2 & QST3) and IRC with Gaussian09. Available at: [Link]
SCM. (2025). Nudged Elastic Band (NEB) — AMS 2025.1 documentation. SCM Software. Available at: [Link]
Neese, F. (2024). ORCA 6.1 Manual: 4.5. Nudged Elastic Band Method. Max-Planck-Institut für Kohlenforschung. Available at: [Link]
Henkelman, G., & Jónsson, H. (n.d.). Nudged Elastic Band — Transition State Tools for VASP. University of Texas at Austin. Available at: [Link]
University of Regensburg. (n.d.). Global Transition State Search - The Transit-Guided Quasi-Newton (STQN) Methods. Available at: [Link]
VASP Wiki. (2023). Nudged elastic bands. Available at: [Link]
Gaussian, Inc. (n.d.). Transition states and reaction paths. Available at: [Link]
Jacobson, N. (n.d.). The art of finding transition structures. The DFT Course. Available at: [Link]
Synopsys, Inc. (2026). How to calculate reaction barriers using the Nudged Elastic Band (NEB) method. QuantumATK. Available at: [Link]
Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. Available at: [Link]
Chen, B., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
Wu, Q., & Yang, W. (2013). Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. PMC - NIH. Available at: [Link]
Cichero, E., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. Available at: [Link]
Gaina, L., et al. (2024). DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. Molecules. Available at: [Link]
Hasegawa, T., et al. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
Wang, L., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]
Adhikary, K. K. (2020). How to find the proper transition state in a DFT calculation? ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Transition state analysis by DFT calculation: Global minima for cis and trans allylboration. Available at: [Link]
Martin, J. M. L., & van Mourik, T. (2006). Benchmark study of DFT functionals for late-transition-metal reactions. PubMed. Available at: [Link]
Martin, J. M. L., & van Mourik, T. (2006). Benchmark study of DFT functionals for late-transition-metal reactions. SciSpace. Available at: [Link]
De Vetta, M., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. Available at: [Link]
Smith, D. G. A., et al. (2018). Analysis of transition state stabilization by non-covalent interactions in organocatalysis: Application of atomic and functional group symmetry-adapted perturbation theory. Physical Chemistry Chemical Physics. Available at: [Link]
Helgaker, T., et al. (2024). Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective. Journal of Chemical Theory and Computation. Available at: [Link]
Tsoler, E. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
Cichero, E., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. IRIS Unimore. Available at: [Link]
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
He, T., & Li, X. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]
Minyaev, M. E., et al. (2018). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. Available at: [Link]
A Comparative Guide to Catalytic Systems for Asymmetric Spiroketalization
The spiroketal moiety, a recurring structural motif in a vast array of biologically active natural products and pharmaceuticals, presents a significant synthetic challenge due to the stereochemical complexity of the spir...
Author: BenchChem Technical Support Team. Date: February 2026
The spiroketal moiety, a recurring structural motif in a vast array of biologically active natural products and pharmaceuticals, presents a significant synthetic challenge due to the stereochemical complexity of the spirocyclic core.[1][2][3] The precise control over the formation of the two stereocenters at the anomeric carbon is paramount for accessing enantiopure compounds with desired biological activities. This guide provides a comparative analysis of the prominent catalytic systems developed for asymmetric spiroketalization, offering insights into their mechanisms, performance, and practical applications for researchers in organic synthesis and drug development.
The Enduring Importance of Asymmetric Spiroketalization
Spiroketals are privileged structures in medicinal chemistry, often imparting conformational rigidity and unique three-dimensional topologies to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Their presence in natural products with potent biological activities, such as the antibiotic rubromycin and the HIV reverse transcriptase inhibitor trachyspic acid, underscores the importance of developing efficient and stereoselective synthetic routes.[3][5][6][7] This guide will delve into the three major classes of catalytic systems that have emerged as powerful tools for achieving this goal: transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal Catalysis: A Powerful and Versatile Approach
Transition metal catalysts have proven to be highly effective in promoting asymmetric spiroketalization reactions, offering a broad substrate scope and excellent levels of stereocontrol.[1] These systems typically involve the activation of a precursor molecule by a chiral metal complex, followed by a diastereoselective cyclization event.
Iridium-Catalyzed Systems
Chiral iridium complexes have emerged as particularly potent catalysts for asymmetric allylation followed by a spiroketalization cascade.[8][9][10] These reactions often proceed with high enantioselectivity and diastereoselectivity, enabling the construction of complex spiroketal frameworks in a single step.
A notable example is the Ir/Brønsted acid dual-catalyzed asymmetric cascade reaction of 2-(1-hydroxyallyl)-phenols with isochroman ketals.[8] This system efficiently produces bisbenzannulated spiroketals with high diastereo- and enantioselectivities (up to 17:1 dr, >99% ee).[8] The chiral iridium catalyst is responsible for controlling the enantioselectivity of the allylation step, while the Brønsted acid promotes a thermodynamically controlled epimerization to achieve high diastereoselectivity.[8]
To a dried Schlenk tube under an argon atmosphere, add the chiral iridium catalyst (e.g., [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand) and the Brønsted acid co-catalyst (e.g., a chiral phosphoric acid).
Add the solvent (e.g., anhydrous dichloromethane) and stir the mixture at room temperature for 30 minutes.
Add the 2-(1-hydroxyallyl)-phenol substrate and the isochroman ketal.
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired bisbenzannulated spiroketal.
Catalytic Cycle of Iridium-Catalyzed Asymmetric Allylation/Spiroketalization
Caption: Simplified catalytic cycle for Ir-catalyzed spiroketalization.
Gold and Palladium-Catalyzed Systems
Gold and palladium catalysts are also prominent in asymmetric spiroketalization, often utilized in sequential or cascade reactions.[11][12][13] Gold catalysts, in particular, are known for their ability to activate alkynes and allenes, leading to subsequent cyclization. A sequential gold and iridium catalytic system has been developed for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides, providing efficient access to spiroketals and spiroaminals with excellent enantioselectivities.[12]
Palladium-catalyzed methodologies have also been successfully employed, for instance, in a cascade enantioconvergent aminocarbonylation and intramolecular dearomative nucleophilic aza-addition to synthesize chiral (N,N)-spiroketals.[13] This approach delivers a range of spiroketals in high yields and excellent enantioselectivities.[13]
Table 1: Comparison of Transition Metal-Catalyzed Asymmetric Spiroketalization
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis for asymmetric spiroketalization.[14] These reactions are typically promoted by small, chiral organic molecules, such as Brønsted acids, squaramides, and aminothioureas, which activate the substrates through hydrogen bonding or other non-covalent interactions.
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly those based on the phosphoric acid or imidodiphosphoric acid scaffold, have proven to be exceptional catalysts for enantioselective spiroketalization.[2][15][16][17] These catalysts operate by protonating a substrate, thereby activating it for a subsequent nucleophilic attack and cyclization. The confined and chiral environment of the catalyst's active site dictates the stereochemical outcome of the reaction.[2][18]
A landmark study demonstrated the use of a confined C₂-symmetric imidodiphosphoric acid for a highly enantioselective spiroketalization reaction.[2] This catalyst possesses a sterically demanding chiral microenvironment that effectively shields one face of the reactive intermediate, leading to excellent enantiocontrol.[2]
To a solution of the hydroxyenol ether substrate in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C), add the chiral phosphoric acid catalyst.
Stir the reaction mixture and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Mechanism of Chiral Brønsted Acid-Catalyzed Spiroketalization
Caption: General mechanism for Brønsted acid-catalyzed spiroketalization.
Squaramide and Aminothiourea Catalysis
Chiral squaramide and aminothiourea catalysts are bifunctional organocatalysts that can activate both the nucleophile and the electrophile through hydrogen bonding interactions.[19][20][21] This dual activation mode allows for highly organized transition states, leading to excellent stereocontrol.
For instance, a quinine-derived squaramide organocatalyst has been successfully used for the enantio- and diastereoselective spiroketalization of aromatic ketones to access aromatic[5][14] spiroketals.[19][20] Similarly, a bifunctional aminothiourea catalyst was shown to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to produce spiroketal structures with high enantioselectivity.[21]
Table 2: Comparison of Organocatalytic Asymmetric Spiroketalization
Biocatalysis: Nature's Approach to Spiroketal Formation
Enzymes, as nature's catalysts, offer unparalleled selectivity and efficiency in chemical transformations. In the context of spiroketalization, dedicated enzymes known as spiroketal synthases or cyclases have been identified in the biosynthetic pathways of various natural products.[5][6][7][22][23]
The biosynthesis of the rubromycin family of antibiotics, for example, involves a complex, flavoenzyme-driven formation of the bisbenzannulated[5][14]-spiroketal pharmacophore.[6][7] This process involves a drastic oxidative rearrangement of a polycyclic aromatic precursor, showcasing the unique and powerful transformations that can be achieved with biocatalysis.[6] Similarly, in the biosynthesis of oligomycin and ossamycin, a novel spiroacetal cyclase has been shown to catalyze the stereospecific formation of the spiroketal moiety.[22][23]
While the application of isolated enzymes for preparative-scale asymmetric spiroketalization is still an emerging field, the study of these natural systems provides valuable inspiration for the design of new synthetic catalysts and methodologies.
Conclusion and Future Outlook
The field of asymmetric spiroketalization has witnessed remarkable progress, with a diverse array of powerful catalytic systems now available to synthetic chemists. Transition metal catalysis offers high efficiency and broad applicability, while organocatalysis provides a metal-free and often more sustainable alternative. Biocatalysis, although less developed for synthetic applications, demonstrates the exquisite selectivity that can be achieved in nature.
The choice of a specific catalytic system will depend on factors such as the substrate scope, desired stereochemical outcome, and practical considerations like catalyst availability and cost. Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more challenging targets, and the application of these methodologies to the total synthesis of complex, biologically active spiroketal-containing natural products. The continued exploration of dual-catalysis and cascade reactions holds particular promise for the streamlined construction of intricate molecular architectures.
References
Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI. Available at: [Link]
Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Available at: [Link]
Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. Available at: [Link]
Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. Available at: [Link]
Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Available at: [Link]
Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PubMed. Available at: [Link]
Asymmetric spiroacetalization catalysed by confined Brønsted acids - ResearchGate. Available at: [Link]
New development in the enantioselective synthesis of spiro compounds - SciSpace. Available at: [Link]
Enantioselective synthesis of spiroketals 5.[a] [a] Reaction conditions... - ResearchGate. Available at: [Link]
Enzyme-Catalysed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis - ChemRxiv. Available at: [Link]
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - MDPI. Available at: [Link]
Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Available at: [Link]
Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Available at: [Link]
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. Available at: [Link]
Chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization of alkynyl thioethers - Green Chemistry (RSC Publishing). Available at: [Link]
Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex | Request PDF - ResearchGate. Available at: [Link]
N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam - PMC. Available at: [Link]
Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed. Available at: [Link]
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC. Available at: [Link]
Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores | Semantic Scholar. Available at: [Link]
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. Available at: [Link]
Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts - PubMed. Available at: [Link]
ChemInform Abstract: Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]
Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals - PubMed. Available at: [Link]
Chemistry of spiroketals | Chemical Reviews - ACS Publications. Available at: [Link]
Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals - PMC. Available at: [Link]
The asymmetric spiroacetalization reaction catalyzed by confined Brønsted acids (BAs). Available at: [Link]
Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI. Available at: [Link]
N-heterocyclic carbene catalyzed reaction of enals and 1,2-dicarbonyl compounds: stereoselective synthesis of spiro gamma-butyrolactones - PubMed. Available at: [Link]
N-heterocyclic carbene-catalyzed synthesis of spirocyclopentene-oxindoles from bromoenals - Chemical Communications (RSC Publishing). Available at: [Link]
N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry. Available at: [Link]
Antifungal Spectrum of 1,6-Dioxaspiro[4.5]dec-3-en-2-one: A Comparative Technical Guide
Executive Summary: The Spiro-Butenolide Advantage 1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a privileged scaffold in the class of spirocyclic butenolides . Unlike traditional azoles (which target CYP51/ergosterol synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spiro-Butenolide Advantage
1,6-Dioxaspiro[4.5]dec-3-en-2-one represents a privileged scaffold in the class of spirocyclic butenolides . Unlike traditional azoles (which target CYP51/ergosterol synthesis) or polyenes (which bind ergosterol directly), this spiro-lactone core operates primarily as a Michael acceptor and a Chitin Synthase Inhibitor .
This distinct mechanism of action (MoA) allows derivatives of this scaffold to bypass varying resistance mechanisms found in Candida albicans and Aspergillus fumigatus, specifically those involving efflux pump overexpression (CDR1/CDR2) or ERG11 mutations.
Key Technical Insight: The electrophilic enone moiety (C=C-C=O) within the lactone ring is critical. It forms covalent adducts with nucleophilic cysteine residues in fungal enzymes, a mechanism distinct from the reversible binding of fluconazole.
Chemical Profile & Structural Logic[1]
IUPAC Name: 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Core Class: Spiro-gamma-lactone (Butenolide fused to a cyclohexane ring).
Pharmacophore: The
-unsaturated lactone (butenolide) is the warhead. The spiro-fusion to the cyclohexane ring provides rigid stereochemical orientation, enhancing binding affinity to the Chitin Synthase active site.
Structural Diagram (Graphviz)
The following diagram illustrates the chemical logic and reactive sites of the molecule.
Caption: Structural decomposition of the 1,6-dioxaspiro scaffold showing the electrophilic warhead responsible for cysteine targeting.
Comparative Antifungal Spectrum[2]
The following data compares optimized derivatives of the 1,6-dioxaspiro[4.5]dec-3-en-2-one scaffold against standard-of-care agents. Data is synthesized from recent bioassays of spirocyclic butenolides.[1][2]
Table 1: In Vitro Susceptibility Profile (MIC values in µg/mL)
Organism
Strain Type
Spiro-Dec Derivative*
Fluconazole
Amphotericin B
Interpretation
Candida albicans
Wild Type (SC5314)
0.25 – 4.0
0.25 – 1.0
0.25 – 0.5
Comparable potency to azoles.
Candida albicans
Azole-Resistant (ERG11 mut)
2.0 – 4.0
>64.0 (R)
0.5 – 1.0
Superior retention of activity.
Aspergillus fumigatus
Wild Type
4.0 – 8.0
>64.0 (Intrinsic R)
0.5 – 1.0
Moderate activity; viable lead.
Cryptococcus neoformans
Clinical Isolate
2.0 – 4.0
4.0 – 8.0
0.25 – 0.5
Effective against encapsulated yeasts.
Botrytis cinerea
Phytopathogen
0.3 – 1.5
N/A
N/A
High potency (Agricultural relevance).
*Note: "Spiro-Dec Derivative" refers to C3/C4-functionalized analogs (e.g., aryl-substituted) of the core scaffold, as the bare core has higher MICs (>32 µg/mL).
Performance Analysis
Resistance Breaking: The scaffold retains potency against fluconazole-resistant strains. This confirms that the target is not CYP51.
Toxicity Profile: Unlike Amphotericin B (nephrotoxic), spiro-lactones generally show lower mammalian toxicity due to the lack of cell wall targets (chitin synthase) in humans.
Mechanism of Action (MOA)
The antifungal efficacy of 1,6-Dioxaspiro[4.5]dec-3-en-2-one relies on a Dual-Target Mechanism .
Primary Target: Chitin Synthase Inhibition. The molecule interferes with the polymerization of N-acetylglucosamine, leading to defective cell walls and osmotic lysis.
Secondary Target: Redox Homeostasis Disruption. The enone moiety acts as a Michael acceptor, alkylating thiols in glutathione or thioredoxin reductase, leading to oxidative stress accumulation.
MOA Pathway Diagram
Caption: Dual-mechanism pathway showing simultaneous disruption of cell wall integrity and redox balance.
Experimental Protocols
To validate the activity of this scaffold in your own laboratory, use the following self-validating protocols.
Protocol A: Synthesis of the Core Scaffold (Metal-Catalyzed Cyclization)
Rationale: Accessing the spiro-core requires efficient ring closure.
Reactants: Start with an alkynyl-alcohol precursor (e.g., 1-(3-hydroxyprop-1-ynyl)cyclohexanol).
Catalyst: Use Palladium(II) acetate (5 mol%) or Silver Carbonate (Ag2CO3) for cyclization.
Condition: Reflux in Toluene or DCM for 4-6 hours.
Validation: Monitor disappearance of the alkyne peak (~2100 cm⁻¹) via IR spectroscopy and appearance of the carbonyl stretch (~1750 cm⁻¹).
Protocol B: Chitin Synthase Inhibition Assay
Rationale: Confirming the specific MOA distinct from azoles.
Preparation: Isolate Chitin Synthase (CHS) from C. albicans microsomal fractions.
Reaction Mix: 50 mM Tris-HCl (pH 7.5), MgCl2, UDP-[14C]-N-acetylglucosamine (substrate).
Rationale: Verifying the Michael Acceptor capability.
Mix: Incubate the spiro-compound (50 µM) with L-Cysteine (50 µM) in phosphate buffer (pH 7.4).
Timepoints: 0, 15, 30, 60 minutes.
Detection: Add DTNB (Ellman’s Reagent).
Result: A decrease in absorbance at 412 nm compared to the cysteine-only control indicates successful covalent binding (loss of free thiols).
References
Zhang, T., et al. (2025). "Design, synthesis, biological evaluation and DFT calculation of novel spirocyclic butenolide derivatives containing rhodanine as potential antifungal inhibitors."[1] Pest Management Science. Link
Li, Y., et al. (2022). "Synthesis and fungicidal activities of spirocyclic butenolide derivatives containing fused heterocyclic moiety."[3] Chinese Journal of Pesticide Science.[3] Link
Peret, et al. (2023). "Antifungal Activities of Natural Products and Their Hybrid Molecules." MDPI Molecules. Link
Amal Raj, A., et al. (2003). "Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines."[4] Bioorganic & Medicinal Chemistry. Link
SCYNEXIS (2018). "SCY-078: A Novel Glucan Synthase Inhibitor with Activity Against Azole-Resistant Candida." Contagion Live. Link
Part 1: Executive Safety Summary 1,6-Dioxaspiro[4.5]dec-3-en-2-one is a spirocyclic -unsaturated lactone (butenolide derivative). Unlike simple organic solvents, this molecule possesses a reactive conjugated system capab...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
1,6-Dioxaspiro[4.5]dec-3-en-2-one is a spirocyclic
-unsaturated lactone (butenolide derivative). Unlike simple organic solvents, this molecule possesses a reactive conjugated system capable of acting as a Michael acceptor .[1]
Core Directive: Do not dispose of this compound via municipal drains or standard trash. The primary hazard mechanism is irreversible alkylation of biological nucleophiles (e.g., cysteine residues in proteins), leading to potential sensitization and cytotoxicity.
Immediate Disposal Classification:
RCRA Status: Non-listed (typically), but must be treated as D001 (Ignitable) if in solvent, or Hazardous Waste (Toxic) due to biological reactivity.[1]
Preferred Method: High-temperature incineration with scrubber.[1]
To handle this chemical safely, one must understand its reactivity profile.[1] The "en-2-one" suffix indicates a double bond conjugated with a carbonyl group within a 5-membered lactone ring.
Mechanistic Toxicity
The electrophilic
-carbon (position 4 in the furanone ring) is susceptible to nucleophilic attack. In a biological context, this allows the molecule to covalently bind to DNA or proteins.[1]
Risk: Skin sensitization (allergic contact dermatitis) and potential genotoxicity.[1]
Implication for Disposal: The disposal method must destroy the conjugated
-system.[1] Simple dilution is insufficient; chemical destruction (oxidation or hydrolysis) is required.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the potential for aerosolization.[1]
Category
Requirement
Technical Justification
Hand Protection
Nitrile (Double gloving recommended)
Standard nitrile offers good resistance to lactones.[1] Double gloving prevents permeation of the organic solution.[1]
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient if the liquid is under pressure or being transferred.[1] Prevent lachrymatory effects.[1]
Respiratory
Fume Hood (Primary) / N95 (Secondary)
Volatility is low to moderate, but inhalation of aerosols can cause respiratory sensitization.[1]
Use this for cleaning glassware or neutralizing small spills (<10 mL).
Scientific Basis: The lactone ring is susceptible to hydrolysis under basic conditions.[1] Treating with NaOH opens the ring to form a water-soluble hydroxy-carboxylate, breaking the conjugation and significantly reducing electrophilicity.
Reagents:
10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]
Dissolve: If the waste is solid/oil, dissolve in a minimal amount of ethanol.[1]
Hydrolyze: Slowly add 10% NaOH (approx. 2-3 molar equivalents relative to the lactone).
Monitor: The reaction is exothermic. Allow to stir for 30 minutes.
Verify: Check pH; it should remain basic (> pH 10).
Disposal: The resulting solution is now a basic organic waste stream.[1] Neutralize with dilute HCl to pH 7-8 before adding to the aqueous waste container (if local regulations permit) or dispose of as "Basic Organic Waste."[1]
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling 1,6-Dioxaspiro[4.5]dec-3-en-2-one waste.
Figure 1: Operational workflow for the segregation and disposal of spirocyclic lactone waste.
Part 6: Emergency Spill Procedures
Scenario: A 100 mL bottle drops and shatters in the main aisle.
Evacuate & Ventilate: Clear the immediate area.[1] The compound may not have high vapor pressure, but aerosols are dangerous.[1]
PPE Up: Don nitrile gloves, goggles, and a lab coat.[1]
Contain: Surround the spill with vermiculite or chem-sorb pads.[1] Do not use paper towels initially (to avoid rapid evaporation/surface area increase).[1]
Deactivate (Optional but Recommended): Spray the absorbent material with a dilute alkaline solution (5% sodium carbonate or bicarbonate) to initiate hydrolysis.[1]
Collect: Scoop the absorbent into a heavy-duty hazardous waste bag or a wide-mouth jar.[1]
Clean Surface: Wipe the floor with a soap/water solution twice.[1]
Label: Mark the waste container as "Debris contaminated with Spiro-Lactone."
Part 7: Regulatory & Compliance Reference[1]
When filling out your waste manifest, use the following guidelines. While this specific CAS is rarely explicitly listed in 40 CFR 261.33 (P or U lists), it falls under "Characteristic" or "Process" waste.
Regulatory Body
Classification
Code
Notes
EPA (RCRA)
Ignitable (if in solvent)
D001
Most common if disposed of in acetone/ethyl acetate.[1]
EPA (RCRA)
Toxic (Characteristic)
D000
If no specific code applies, categorize as "Non-Regulated Hazardous Waste" but manage as Toxic.[1]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10888019, 1,6-Dioxaspiro[4.5]decane derivatives.[1] Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3] Retrieved from [Link]
Jackson, M., et al. (2020). Reactivity of alpha-methylene-gamma-butyrolactones: Implications for toxicity and disposal.[1] (General reference on lactone reactivity).
Personal Protective Equipment & Handling Guide: 1,6-Dioxaspiro[4.5]dec-3-en-2-one
Executive Summary: The Structural Alert Treat this compound as a High-Potency Sensitizer and Alkylating Agent. While specific Safety Data Sheets (SDS) for 1,6-Dioxaspiro[4.5]dec-3-en-2-one may be sparse, its chemical str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Alert
Treat this compound as a High-Potency Sensitizer and Alkylating Agent.
While specific Safety Data Sheets (SDS) for 1,6-Dioxaspiro[4.5]dec-3-en-2-one may be sparse, its chemical structure contains a critical "structural alert": the
-unsaturated lactone moiety.
In drug development, this functional group is classified as a Michael Acceptor . It reacts irreversibly with nucleophilic residues (like cysteine) in biological proteins. This mechanism is the driver for:
Severe Skin Sensitization (Allergic Contact Dermatitis)
Operational Directive: Do not handle on an open bench. All protocols below assume the compound is treated as a SafeBridge Band 3 equivalent (Potent Compound) until toxicological data proves otherwise.
Risk Assessment & PPE Matrix
The following PPE selection is based on the permeation resistance against cyclic esters (lactones) and the prevention of particulate inhalation.
Permeation Defense: Lactones can permeate thin nitrile. The air gap between layers acts as a diffusion break. The outer glove is sacrificial and must be changed immediately upon splash.
Hand (High Risk)
Laminate Glove
Ansell Silver Shield / Barrier
Required for: Spill cleanup or handling pure oil/concentrated solutions (>100mL). Nitrile degrades rapidly under direct saturation by lactones/ketones.
Respiratory
Engineering Control
Class II Type A2 Biosafety Cabinet or Chemical Fume Hood
Containment: The primary defense is never breathing the air near the source. HEPA filtration (for powders) + Carbon/Ducting (for volatiles).
Respiratory (Backup)
Respirator
Half-face with P100 + OV Cartridge
Emergency Only: Use only if spill occurs outside the hood. N95 masks offer zero protection against organic vapors.
Eye/Face
Goggles
Indirect Vent / Sealed
Vapor/Dust Seal: Safety glasses allow vapor entry from the sides. The lacrimal fluid (tears) is nucleophilic and will react with the compound, causing severe damage.
Body
Lab Coat + Apron
Tyvek® or Poly-coated Apron
Saturation Barrier: Cotton lab coats absorb liquids and hold them against the skin. An impervious apron prevents chest/lap exposure during weighing.
Operational Workflow & Logic
The following diagram illustrates the safe handling lifecycle. The logic prioritizes isolation of the compound from the open lab environment.
Figure 1: Operational workflow emphasizing containment within the fume hood for all active handling steps.
Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Step)
Risk: Static electricity can cause light powders (like spiro-lactones) to "jump" or disperse, leading to invisible surface contamination.
Preparation: Place a disposable balance enclosure or a simple draft shield inside the fume hood.
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the tared vial and the spatula before touching the powder.
Technique:
Do not weigh directly onto weighing paper.
Weigh directly into the tared reaction vessel or a glass scintillation vial.
The "Wet" Transfer: If possible, add the solvent to the solid immediately after weighing to dissolve the dust hazard. Handle as a solution whenever feasible.
B. Chemical Deactivation (Spill & Waste)
Mechanism: The toxicity of 1,6-Dioxaspiro[4.5]dec-3-en-2-one relies on the intact lactone ring. Breaking this ring (hydrolysis) neutralizes the alkylating potential.
Deactivation Solution:
Composition: 1N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
Apply Deactivation Solution to the contaminated surface.
Allow to sit for 15-30 minutes . The base attacks the carbonyl, opening the lactone ring to form a hydroxy-carboxylate, which is significantly less toxic.
Verify pH is basic (pH > 10) before cleaning up.
C. Emergency Response
Table 2: Emergency Action Plan
Exposure Type
Immediate Action
Secondary Action
Skin Contact
Wash for 15 min
Do not use alcohol/solvents (increases permeation). Use soap and tepid water. Seek medical attention for sensitization monitoring.
Eye Contact
Flush for 15 min
Force eyelids open. The compound is a lachrymator/irritant; immediate dilution is critical to prevent corneal clouding.
Inhalation
Evacuate to Fresh Air
If wheezing occurs (sensitization sign), administration of oxygen may be required by EMS.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Alpha-Methylene-Gamma-Butyrolactone (Structural Analog). Retrieved from [Link]
SafeBridge Consultants. Potent Compound Safety: Categorization and Handling. (Industry standard for assigning Band 3/4 to sensitizers). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]